Product packaging for Methyl benzofuran-5-carboxylate(Cat. No.:CAS No. 108763-47-9)

Methyl benzofuran-5-carboxylate

Cat. No.: B179646
CAS No.: 108763-47-9
M. Wt: 176.17 g/mol
InChI Key: XDRBAVJWSHNLQN-UHFFFAOYSA-N
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Description

Methyl Benzofuran-5-carboxylate (CAS 108763-47-9) is a chemical building block of significant interest in medicinal chemistry and organic synthesis. It features a benzofuran core, which is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and infectious disease research . The benzofuran moiety is a fundamental structural unit extensively investigated for its diverse pharmacological properties . Researchers utilize this compound to create derivatives with enhanced biological activity. A prominent research trajectory involves the synthesis of halogenated and hybrid molecules for anticancer applications. Such derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), by inducing apoptosis and cell cycle arrest . Furthermore, derivatives of this compound are explored as antimicrobial agents to combat multidrug-resistant bacteria and fungi . Beyond its biological applications, the benzofuran scaffold is also relevant in materials science for the development of organic electronic materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B179646 Methyl benzofuran-5-carboxylate CAS No. 108763-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBAVJWSHNLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506490
Record name Methyl 1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108763-47-9
Record name Methyl 1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzofuran-5-carboxylate is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The potential role of the benzofuran scaffold in drug development is also discussed, providing a valuable resource for researchers in the field.

Core Properties

This compound is a white solid at room temperature.[3] Its core structure consists of a fused benzene and furan ring system, with a methyl ester group at the 5-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueReference
CAS Number 108763-47-9[3]
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [4]
Appearance White solid[3]
Boiling Point 257.724 °C at 760 mmHg[4]
Density 1.221 g/cm³[4]
Flash Point 109.668 °C[4]
Vapor Pressure 0.014 mmHg at 25°C[4]
Refractive Index 1.582[4]
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of expected spectral characteristics based on data from closely related benzofuran derivatives.

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3d1HH-4
~7.9dd1HH-6
~7.6d1HH-7
~7.7d1HH-2
~6.9d1HH-3
3.9s3H-OCH₃

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~167C=O (ester)
~155C-7a
~145C-2
~129C-5
~127C-4
~124C-6
~112C-7
~107C-3
~52-OCH₃

Table 3: IR and Mass Spectrometry Data

Spectroscopic MethodKey Peaks
**IR (KBr, cm⁻¹) **~1720 (C=O, ester), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ester)
Mass Spectrometry (m/z) 176 [M]⁺, 145 [M-OCH₃]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted phenol. The following is a generalized experimental protocol based on established synthetic routes for benzofuran derivatives.[5][6]

Synthesis of Benzofuran-5-carboxylic acid

A common route to benzofuran-5-carboxylic acid involves the Perkin rearrangement or other cyclization strategies.[5] One plausible approach starts with 4-hydroxy-3-iodobenzaldehyde.

  • Step 1: Sonogashira Coupling: 4-hydroxy-3-iodobenzaldehyde is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

  • Step 2: Cyclization: The resulting alkyne is then subjected to intramolecular cyclization to form the benzofuran ring. This can be achieved by treatment with a base such as potassium carbonate in a solvent like DMF.

  • Step 3: Oxidation: The aldehyde group at the 5-position is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Esterification of Benzofuran-5-carboxylic acid

The final step is the esterification of the carboxylic acid to the methyl ester.

  • Fischer Esterification: Benzofuran-5-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.[7][8] The mixture is then refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis of Benzofuran-5-carboxylic acid cluster_esterification Esterification 4-hydroxy-3-iodobenzaldehyde 4-hydroxy-3-iodobenzaldehyde Sonogashira Coupling Sonogashira Coupling 4-hydroxy-3-iodobenzaldehyde->Sonogashira Coupling Trimethylsilylacetylene, Pd/Cu catalyst Cyclization Cyclization Sonogashira Coupling->Cyclization Base (e.g., K2CO3) Oxidation Oxidation Cyclization->Oxidation Oxidizing agent (e.g., KMnO4) Benzofuran-5-carboxylic acid Benzofuran-5-carboxylic acid Oxidation->Benzofuran-5-carboxylic acid Fischer Esterification Fischer Esterification Benzofuran-5-carboxylic acid->Fischer Esterification Methanol, Acid catalyst Work-up and Purification Work-up and Purification Fischer Esterification->Work-up and Purification This compound This compound Work-up and Purification->this compound

A generalized workflow for the synthesis of this compound.

Role in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2]

Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial Activity: The benzofuran nucleus is a key component of many compounds with antibacterial and antifungal properties.[6]

  • Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects.[1]

  • Antiviral Activity: Some natural and synthetic benzofurans have been identified as having antiviral properties.[6]

While specific biological targets and signaling pathways for this compound are not yet extensively documented, its structural similarity to other biologically active benzofurans suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The methyl ester group can also serve as a handle for further chemical modifications to explore structure-activity relationships.

G Benzofuran Core Benzofuran Core Anticancer Activity Anticancer Activity Benzofuran Core->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Benzofuran Core->Antimicrobial Activity Anti-inflammatory Activity Anti-inflammatory Activity Benzofuran Core->Anti-inflammatory Activity Antiviral Activity Antiviral Activity Benzofuran Core->Antiviral Activity Drug Development Drug Development Anticancer Activity->Drug Development Antimicrobial Activity->Drug Development Anti-inflammatory Activity->Drug Development Antiviral Activity->Drug Development This compound This compound This compound->Benzofuran Core is a derivative of

References

An In-depth Technical Guide to Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 108763-47-9

Chemical Structure:

Abstract

Methyl benzofuran-5-carboxylate is a heterocyclic organic compound featuring a fused benzene and furan ring system, with a methyl ester group at the 5-position.[1][2] This benzofuran derivative serves as a valuable building block in medicinal chemistry and drug discovery due to the diverse pharmacological activities exhibited by the benzofuran scaffold.[3][4][5] Derivatives of benzofuran have shown a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 108763-47-9[1]
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [2]
Appearance White solid[1]
Boiling Point 257.7 °C at 760 mmHg[2]
Flash Point 109.7 °C[2]
Density 1.221 g/cm³[2]
Refractive Index 1.582[2]
Synonyms 5-Benzofurancarboxylic acid methyl ester, Methyl 5-benzofurancarboxylate, methyl 1-benzofuran-5-carboxylate[1]

Synthesis and Experimental Protocols

One general approach to the benzofuran core is the Perkin rearrangement, which involves the intramolecular cyclization of a 3-phenoxy-2-propenoic acid.[6] Another common strategy involves the reaction of a salicylaldehyde or a 2-hydroxyacetophenone with a compound containing an activated methylene group.[7]

A Representative Experimental Protocol for the Synthesis of a Benzofuran Carboxylate Derivative:

The following is a generalized protocol for the synthesis of a substituted benzofuran carboxylate, which can be adapted for the synthesis of this compound with the appropriate starting materials.

Materials:

  • Substituted Salicylaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Palladium(II) acetate

  • Copper(I) iodide

  • Triethylamine

  • Toluene

  • Methanol

Procedure:

  • Step 1: Synthesis of the Cinnamate Intermediate. To a solution of the substituted salicylaldehyde (1 equivalent) in toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the methyl cinnamate derivative.

  • Step 2: Intramolecular Cyclization. To a solution of the methyl cinnamate derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a catalytic amount of palladium(II) acetate and copper(I) iodide, along with a base like triethylamine. Heat the reaction mixture under an inert atmosphere. Monitor the progress of the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Step 3: Workup and Purification. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Experimental Workflow Diagram:

G General Synthesis Workflow for this compound cluster_0 Synthesis cluster_1 Purification & Characterization A Starting Materials (e.g., Substituted Salicylaldehyde, Methyl Acrylate derivative) B Wittig Reaction or similar C-C bond formation A->B C Intramolecular Cyclization (e.g., Heck or Sonogashira coupling) B->C D This compound C->D E Crude Product D->E F Column Chromatography E->F G Pure Product F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of related benzofuran derivatives.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and the methyl ester protons. The protons on the benzene and furan rings will exhibit characteristic chemical shifts and coupling patterns.

3.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the methyl carbon of the ester.

3.3. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

3.4. Infrared Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. This compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules.

4.1. Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant anticancer activity.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases or carbonic anhydrases. The structure-activity relationship (SAR) studies of benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring are crucial for their cytotoxic activity.[4]

4.2. Antimicrobial and Antifungal Activity

Benzofuran derivatives have also been explored for their potential as antimicrobial and antifungal agents.[3][5] They can exhibit activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is varied and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

4.3. Anti-inflammatory Activity

Certain benzofuran derivatives have shown promising anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Signaling Pathway Diagram: Hypothetical Inhibition of a Kinase Pathway by a Benzofuran Derivative

While a specific signaling pathway for this compound is not established, its derivatives have been shown to inhibit various protein kinases involved in cell signaling. The following diagram illustrates a hypothetical mechanism of action where a benzofuran derivative inhibits a generic kinase cascade.

G Hypothetical Kinase Inhibition by a Benzofuran Derivative A Growth Factor B Receptor Tyrosine Kinase A->B Activation C Kinase 1 B->C Phosphorylation D Kinase 2 C->D Phosphorylation E Transcription Factor D->E Phosphorylation F Gene Expression (Proliferation, Survival) E->F Activation G Benzofuran Derivative (Inhibitor) G->C Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzofuran derivative.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. The benzofuran scaffold, which forms the core of this molecule, is associated with a broad spectrum of pharmacological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and scientists working in medicinal chemistry and related disciplines.

References

The Versatile Scaffold: A Technical Guide to Methyl Benzofuran-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a privileged structure due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide focuses on a specific, promising scaffold: methyl benzofuran-5-carboxylate . We will delve into its synthesis, derivatization, and its burgeoning role in the discovery of new drugs, with a particular emphasis on its potential in oncology.

Synthesis and Functionalization of the this compound Core

The strategic synthesis of the this compound core is the gateway to accessing a diverse library of derivatives. While various methods exist for the construction of the benzofuran ring, a common and effective approach involves the coupling of a substituted phenol with a suitable three-carbon synthon, followed by cyclization.

A general synthetic workflow for obtaining the core scaffold and representative derivatives is outlined below.

G cluster_synthesis General Synthetic Workflow start Substituted Phenol intermediate1 Alkylation/Acylation start->intermediate1 e.g., Methyl bromoacetate intermediate2 Cyclization intermediate1->intermediate2 e.g., Polyphosphoric acid core This compound Scaffold intermediate2->core derivatization Functional Group Interconversion / Cross-Coupling Reactions core->derivatization derivatives Diverse Library of Derivatives derivatization->derivatives G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Apoptosis Apoptosis PI3K->Apoptosis PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K inhibits G cluster_caspase Apoptotic Caspase Activation Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., FasR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 activates Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase37 Pro-caspase-3, -7 Caspase8->Procaspase37 cleaves & activates Cellular_Stress Cellular Stress (Induced by Benzofuran Derivative) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase37 cleaves & activates Caspase37 Caspase-3, -7 (Executioner) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

The Ascendant Trajectory of Methyl Benzofuran-5-carboxylate Derivatives in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the benzofuran scaffold has consistently emerged as a privileged structure, underpinning a multitude of biologically active compounds. Among these, derivatives of methyl benzofuran-5-carboxylate are gaining significant traction as a focal point for the development of novel therapeutics. This technical guide offers an in-depth exploration of the synthesis, multifaceted applications, and mechanistic underpinnings of these promising molecules, tailored for researchers, scientists, and professionals in drug development.

The core structure of this compound presents a versatile platform for chemical modification, enabling the generation of diverse libraries of compounds with a wide spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the synthetic methodologies, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways modulated by these compounds.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available precursors. A common strategy involves the construction of the benzofuran ring system followed by functionalization at various positions. Halogenation and the introduction of aminoalkyl groups are common modifications to modulate the biological activity of the core structure.

One documented approach begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which is methylated to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Subsequent halogenation with reagents like N-bromosuccinimide (NBS) or bromine can introduce bromine atoms at specific positions on the benzofuran ring or the methyl group.

II. Applications and Pharmacological Activities

Derivatives of the this compound core have demonstrated significant potential across various therapeutic areas, with anticancer and antimicrobial activities being the most extensively studied.

A. Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The introduction of halogen atoms, particularly bromine, has been shown to enhance the anticancer potential of these compounds.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (Lung)6.3 ± 2.5[1]
HepG2 (Liver)11 ± 3.2[1]
Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung)3.5 ± 0.6[1]
HepG2 (Liver)3.8 ± 0.5[1]
SW620 (Colon)10.8 ± 0.9[1]
Benzofuran-2-carboxamide Derivative (Compound 1)MCF-7 (Breast)7[2]
Amide Derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d)MCF-7 (Breast)2.07 ± 0.065[2]
Amide Derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b)A549 (Lung)0.858 ± 0.0049[2]
Benzofuran-piperazine hybrid (Compound 5d)RAW-264.7> 80 (Cytotoxicity)[3]
Aza-benzofuran (Compound 1)RAW 264.7> 50 (Cytotoxicity)[4]
Aza-benzofuran (Compound 3)RAW 264.7> 50 (Cytotoxicity)[4]
Aza-benzofuran (Compound 2)RAW 264.7> 50 (Cytotoxicity)[4]
Aza-benzofuran (Compound 4)RAW 264.7> 50 (Cytotoxicity)[4]
B. Antimicrobial Activity

The benzofuran scaffold is a key component in the development of new agents to combat bacterial and fungal infections.[5] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5[4]
Escherichia coli25[4]
Staphylococcus aureus12.5[4]
Aza-benzofuran (Compound 2)Staphylococcus aureus25[4]
Oxa-benzofuran (Compound 5)Penicillium italicum12.5[4]
Colletotrichum musae12.5[4]
Oxa-benzofuran (Compound 6)Penicillium italicum12.5-25[4]
Colletotrichum musae12.5-25[4]
Benzofuran-2-carboxamide Derivative (6a)Gram-positive & Gram-negative bacteria, Fungi6.25[6]
Benzofuran-2-carboxamide Derivative (6b)Gram-positive & Gram-negative bacteria, Fungi6.25[6]
Benzofuran-2-carboxamide Derivative (6f)Gram-positive & Gram-negative bacteria, Fungi6.25[6]
C. Anti-inflammatory Activity

Recent research has uncovered the potential of benzofuran derivatives as potent anti-inflammatory agents. These compounds can modulate key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, TNF-α, and IL-6.[3][7]

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Benzofuran-piperazine hybrid (Compound 5d)NO Production Inhibition (RAW 264.7)52.23 ± 0.97[3]
Aza-benzofuran (Compound 1)NO Production Inhibition (RAW 264.7)17.31[4]
Aza-benzofuran (Compound 3)NO Production Inhibition (RAW 264.7)16.5[4]
Aza-benzofuran (Compound 2)NO Production Inhibition (RAW 264.7)31.5 ± 2.3[4]
Aza-benzofuran (Compound 4)NO Production Inhibition (RAW 264.7)42.8 ± 4.7[4]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

A. Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K2CO3 (20 mmol), and an excess of (CH3O)2SO2 (60 mmol) in acetone (30 mL) is refluxed for 48 hours. Upon completion of the reaction, the hot mixture is filtered, and the solvent is evaporated. The resulting residue is then purified by column chromatography on silica gel using chloroform as the eluent to yield the desired product.

B. MTT Assay for Cytotoxicity

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 hours). Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. A standardized suspension of the test microorganism is prepared. The benzofuran derivatives are serially diluted in a suitable liquid growth medium in a 96-well plate. Each well is then inoculated with the microbial suspension. The plates are incubated under appropriate conditions (temperature and time) for microbial growth. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

D. Nitric Oxide (NO) Production Assay

RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight. The cells are then pre-treated with various concentrations of the benzofuran derivatives for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production. After a 24-hour incubation period, the amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

IV. Visualization of Signaling Pathways

The biological activity of benzofuran derivatives is often attributed to their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways implicated in the anticancer and anti-inflammatory effects of these compounds.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Benzofuran_Derivatives Benzofuran Derivatives Benzofuran_Derivatives->mTORC1 inhibits

Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for anticancer benzofuran derivatives.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB p65 NFkB_nucleus p65 NFkB->NFkB_nucleus translocates MAPKK MAPKK MAPKKK->MAPKK activates MAPK ERK/JNK/p38 MAPKK->MAPK activates Inflammatory_Genes Pro-inflammatory Gene Expression (NO, COX-2, TNF-α, IL-6) MAPK->Inflammatory_Genes activates Benzofuran_Derivatives Benzofuran Derivatives Benzofuran_Derivatives->IKK inhibits Benzofuran_Derivatives->MAPK inhibits NFkB_nucleus->Inflammatory_Genes activates

Caption: The NF-κB and MAPK signaling pathways, central to the inflammatory response, are modulated by anti-inflammatory benzofuran derivatives.

V. Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as comprehensive preclinical and clinical studies to translate these promising laboratory findings into tangible therapeutic benefits. The versatility of the benzofuran core ensures that this area of research will continue to be a fertile ground for the discovery of novel and effective therapeutic agents.

References

Investigating the Anticancer Properties of Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the anticancer properties of benzofuran derivatives. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Introduction

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] While "Methyl benzofuran-5-carboxylate" is a recognized chemical entity and a valuable starting material in the synthesis of more complex molecules, a comprehensive review of the scientific literature reveals a notable scarcity of direct studies on its specific anticancer properties.[4][5][6] This guide, therefore, focuses on the broader class of benzofuran derivatives, exploring their anticancer potential by examining quantitative data from various studies, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways implicated in their mechanisms of action. The information presented herein aims to provide a foundational understanding for researchers engaged in the discovery and development of novel benzofuran-based anticancer agents, with "this compound" serving as a potential core structure for future derivatization and investigation.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of various benzofuran derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several benzofuran derivatives, showcasing their activity across different cancer types.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Halogenated Benzofuran Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (Lung)Significant Activity
Halogenated Benzofuran Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung), HepG2 (Liver)Significant Activity
Benzofuran-Isatin Conjugate Compound 5aSW-620 (Colorectal)8.7
Benzofuran-Isatin Conjugate Compound 5aHT-29 (Colorectal)9.4
Benzofuran-Isatin Conjugate Compound 5dSW-620 (Colorectal)6.5
Benzofuran-Isatin Conjugate Compound 5dHT-29 (Colorectal)9.8
Benzo[b]furan Derivative Compound 26MCF-7 (Breast)0.057
Benzo[b]furan Derivative Compound 36MCF-7 (Breast)0.051
Benzofuran-based Chalcone Compound 4gHCC1806 (Breast)5.93
Benzofuran-based Chalcone Compound 4gHeLa (Cervical)5.61
Benzofuran-Chalcone Compound 5c-IC50 = 1.07 nM (VEGFR-2 inhibition)

Note: "Significant Activity" indicates that the source reported notable cytotoxic effects without providing a specific IC50 value.[4]

Key Experimental Protocols

The evaluation of the anticancer properties of benzofuran derivatives involves a variety of standard in vitro assays. Below are detailed protocols for some of the most common experiments cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran derivative at a specific concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the effect of a compound on the assembly of microtubules from purified tubulin.[6][12][13]

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or by using a fluorescent reporter that binds to polymerized microtubules.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer), GTP, and a fluorescent reporter.

  • Compound Addition: Add the benzofuran derivative at various concentrations to the wells of a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) at 37°C using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on tubulin assembly.

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

Several benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, including breast cancer.[2] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Benzofuran Benzofuran Derivatives PI3K PI3K Benzofuran->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

VEGFR-2 Signaling Pathway

Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14][15][16] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Signaling_Pathway Benzofuran Benzofuran Derivatives VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Activation Downstream Downstream Signaling VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by benzofuran derivatives.

Apoptosis Induction Pathway

A common mechanism of action for many anticancer agents, including benzofuran derivatives, is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[2][17][18]

Apoptosis_Induction_Pathway Benzofuran Benzofuran Derivatives Mitochondria Mitochondria Benzofuran->Mitochondria Stress Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: General overview of apoptosis induction by benzofuran derivatives.

Conclusion and Future Directions

The collective evidence strongly supports the benzofuran scaffold as a promising framework for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent in vitro activity against a variety of cancer cell lines, operating through diverse and clinically relevant mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.

While direct evidence for the anticancer properties of "this compound" is currently lacking, its structural features suggest its potential as a valuable starting point for the synthesis of new and more potent derivatives. Future research should focus on the systematic derivatization of the "this compound" core and the subsequent evaluation of these novel compounds for their anticancer activity. A comprehensive investigation, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this chemical class and to identify lead candidates for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for such future endeavors.

References

The Benzofuran Scaffold: A Promising Frontier in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has created an urgent need for the discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This technical guide delves into the antimicrobial properties of benzofuran derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action and experimental workflows. While specific data on "Methyl benzofuran-5-carboxylate" is limited in the current body of research, this guide will focus on the broader class of benzofuran derivatives to highlight the therapeutic potential of this chemical family.

Quantitative Antimicrobial Activity of Benzofuran Derivatives

The antimicrobial efficacy of various benzofuran derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following tables summarize the reported MIC values for several benzofuran derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliReference
Hydrophobic benzofuran analogs0.39-3.120.39-3.120.39-3.120.39-3.12[2][3]
5-phenyl-1-benzofuran-2-yl derivatives0.001-0.5--0.001-0.5[4]
1-(thiazol-2-yl)pyrazoline derivative(IZ = 20 mm)--(IZ = 25 mm)[5]
Benzofuran ketoxime derivative 380.039---[5]
Aza-benzofuran compound 112.5--25[6]
Aza-benzofuran compound 225---[6]

*IZ = Inhibition Zone. Data presented as MIC₈₀ for some hydrophobic analogs.[2][3]

Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus fumigatusPenicillium italicumColletotrichum musaeReference
Benzofuran ketoxime derivatives0.625-2.5---[5]
Oxa-benzofuran compound 5--12.512.5-25[6]
Oxa-benzofuran compound 6----[6]
Benzofuran-based piperidinyl arylamidrazone 817525--[4]

Experimental Protocols

The evaluation of antimicrobial activity of benzofuran derivatives typically involves standardized methods to determine their efficacy against various pathogens. The following are detailed methodologies for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Test compounds (Benzofuran derivatives)

  • Standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL)[9]

  • 96-well microtiter plates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium within the 96-well microtiter plate.

  • Inoculate each well (except the negative control) with a standardized suspension of the test microorganism.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

  • Sterile cork borer

Procedure:

  • Prepare a lawn culture of the test microorganism by evenly spreading the standardized inoculum over the surface of the agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution into each well.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[10]

Visualizing Workflows and Mechanisms

Diagrams are essential for representing complex biological processes and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.

Experimental Workflow for Antimicrobial Screening

This diagram illustrates the typical workflow for screening and evaluating the antimicrobial properties of newly synthesized benzofuran derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_evaluation Data Analysis & Evaluation start Synthesize Benzofuran Derivatives prep Prepare Stock Solutions start->prep agar_well Agar Well Diffusion prep->agar_well Primary Screening broth_micro Broth Microdilution (MIC) prep->broth_micro Quantitative Assay zone Measure Zone of Inhibition agar_well->zone mic Determine MIC Value broth_micro->mic compare Compare with Standard Drugs zone->compare mic->compare end end compare->end Identify Lead Compounds

Caption: Workflow for antimicrobial screening of benzofuran derivatives.

Proposed Mechanism of Action: DNA Gyrase B Inhibition

Some benzofuran-pyrazole hybrid derivatives have been investigated for their potential to inhibit bacterial DNA gyrase B, an essential enzyme for DNA replication.[7] This targeted mechanism is a promising avenue for developing new antibacterial agents.

mechanism_of_action cluster_drug Drug Action cluster_enzyme Bacterial Enzyme cluster_process Cellular Process & Outcome drug Benzofuran-Pyrazole Derivative atp_site ATP Binding Site drug->atp_site Binds to gyrase DNA Gyrase B gyrase->atp_site inhibition Inhibition of ATPase Activity atp_site->inhibition disruption Disruption of DNA Replication & Repair inhibition->disruption death Bacterial Cell Death disruption->death

Caption: Proposed inhibition of DNA gyrase B by benzofuran derivatives.

Conclusion

The benzofuran scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The quantitative data indicate that various derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[2][3][4][5][6] The detailed experimental protocols provide a foundation for researchers to conduct further screening and evaluation. While the direct antimicrobial effects of "this compound" remain to be extensively studied, the broader research into benzofuran derivatives suggests that this compound and its analogues are worthy of further investigation in the ongoing search for new treatments to combat infectious diseases. Future research should focus on elucidating the structure-activity relationships within this chemical class to optimize their antimicrobial potency and pharmacokinetic profiles.

References

The Pivotal Role of Methyl Benzofuran-5-carboxylate in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl benzofuran-5-carboxylate is a key building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in the fields of medicinal chemistry and materials science. Its rigid benzofuran core, coupled with the reactive ester functionality at the 5-position, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide delves into the synthesis of this compound and its crucial role as a precursor in the formation of various heterocyclic systems, providing detailed experimental protocols and quantitative data to support further research and development.

Synthesis of the Core Moiety: this compound

The preparation of this compound can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted phenols. While a variety of methods exist for the formation of the benzofuran ring system, a common strategy involves the reaction of a substituted salicylaldehyde with an active methylene compound followed by cyclization and subsequent esterification.[1]

A representative synthetic pathway is the Perkin reaction, which has been adapted for the synthesis of various benzofuran derivatives.[2] Another robust method involves the palladium-catalyzed coupling and cyclization of o-iodophenols with terminal alkynes.[3][4]

Application in the Synthesis of Nitrogen-Containing Heterocycles

The ester functional group of this compound is a gateway to a multitude of nitrogen-containing heterocycles. Through conversion to more reactive intermediates such as hydrazides and amides, a variety of ring systems can be accessed.

Synthesis of Benzofuran-Tethered Pyrazoles

One of the prominent applications of the benzofuran scaffold is in the synthesis of pyrazole derivatives, which are known to exhibit a broad spectrum of biological activities.[5][6] A common synthetic strategy involves the initial conversion of an acetyl-substituted benzofuran to a chalcone, which then undergoes cyclization with hydrazine hydrate.[6] While not directly starting from this compound, this highlights a potential pathway where the ester is first converted to an acetyl group via reactions such as the Claisen condensation.

A more direct route from the carboxylate involves its conversion to the corresponding carbohydrazide, which can then be cyclized to form various heterocyclic systems.

Synthesis of Benzofuran-Linked 1,2,4-Triazoles

The transformation of this compound into benzofuran-5-carbohydrazide is a key step in the synthesis of 1,2,4-triazoles. The carbohydrazide can be readily prepared by reacting the methyl ester with hydrazine hydrate. This intermediate then serves as a versatile precursor for the construction of the triazole ring.

Experimental Protocol: Synthesis of Benzofuran-5-carbohydrazide (Analogous to 2-carbohydrazide synthesis)

A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford benzofuran-5-carbohydrazide.

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)m.p. (°C)
Benzofuran-5-carbohydrazideThis compoundHydrazine hydrateEthanol6-8 h~85-95-

Note: Yield and melting point are estimated based on analogous reactions.

The resulting carbohydrazide can then be cyclized with various reagents to yield 1,2,4-triazoles. For instance, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate, can yield the corresponding 4-amino-1,2,4-triazole-3-thiol.

Application in the Synthesis of Oxygen-Containing Heterocycles

Synthesis of Benzofuran-Substituted 1,3,4-Oxadiazoles

The benzofuran-5-carbohydrazide intermediate is also a pivotal precursor for the synthesis of 1,3,4-oxadiazoles.[7] A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[8]

Experimental Protocol: Synthesis of a 2-(Benzofuran-5-yl)-1,3,4-oxadiazole Derivative (General Procedure) [7]

Benzofuran-5-carbohydrazide (10 mmol) is reacted with an appropriate aromatic acid (10 mmol) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction mixture is heated, and upon completion, it is poured into ice water to precipitate the product. The crude product is then filtered, washed, and recrystallized.

ProductStarting MaterialsReagentsReaction ConditionsYield (%)
2-Aryl-5-(benzofuran-5-yl)-1,3,4-oxadiazoleBenzofuran-5-carbohydrazide, Aromatic acidPOCl₃ or PPAHeating~70-90

Note: Yield is estimated based on general oxadiazole syntheses.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic transformations of this compound into various heterocyclic systems.

Synthesis_of_Intermediates MB5C This compound Hydrazide Benzofuran-5-carbohydrazide MB5C->Hydrazide Hydrazine Hydrate Amide Benzofuran-5-carboxamide MB5C->Amide Ammonia AcidChloride Benzofuran-5-carbonyl chloride MB5C->AcidChloride SOCl₂ or (COCl)₂

Caption: Key intermediates derived from this compound.

Heterocycle_Synthesis Hydrazide Benzofuran-5-carbohydrazide Triazole 1,2,4-Triazole derivative Hydrazide->Triazole 1. CS₂/KOH 2. Hydrazine Hydrate Oxadiazole 1,3,4-Oxadiazole derivative Hydrazide->Oxadiazole Aromatic Acid / POCl₃ Pyrazole Pyrazole derivative AcidChloride Benzofuran-5-carbonyl chloride AcidChloride->Pyrazole Hydrazine derivative

Caption: Synthesis of heterocycles from key benzofuran intermediates.

Conclusion

This compound stands out as a highly valuable and versatile starting material in heterocyclic chemistry. Its straightforward conversion into key intermediates like carbohydrazides and acid chlorides opens up a plethora of synthetic possibilities for accessing novel pyrazoles, triazoles, oxadiazoles, and other heterocyclic systems. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this important scaffold in the development of new pharmaceuticals and advanced materials. Further investigations into the functionalization of both the furan and benzene rings of this core moiety will undoubtedly lead to the discovery of even more diverse and potent heterocyclic compounds.

References

Preliminary Bioactivity Screening of Methyl Benzofuran-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzofuran-5-carboxylate, a member of the benzofuran class of heterocyclic compounds, presents a promising scaffold for biological investigation. Benzofuran derivatives have been extensively reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This technical guide outlines a comprehensive preliminary screening protocol to elucidate the potential bioactivity of this compound. The document provides detailed methodologies for a panel of in vitro assays, templates for data presentation, and visual workflows to guide the experimental process. While specific biological data for this compound is not widely available in published literature, the protocols and strategies detailed herein offer a robust framework for its initial evaluation as a potential therapeutic agent.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofurans are a significant class of heterocyclic compounds that are constituents of many natural products and synthetic molecules with demonstrated therapeutic value. The fused benzene and furan ring system provides a unique chemical architecture that can interact with a variety of biological targets. Numerous studies have highlighted the diverse pharmacological activities of benzofuran derivatives, establishing this scaffold as a "privileged structure" in medicinal chemistry.

Reported bioactivities for the benzofuran class of compounds include:

  • Anticancer Activity: Many benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with activity against a range of bacterial and fungal pathogens.

  • Antioxidant Activity: The ability of the benzofuran ring system to scavenge free radicals has been documented in several studies.

  • Enzyme Inhibition: Specific benzofuran derivatives have been identified as inhibitors of various enzymes, indicating their potential to modulate signaling pathways.

Given the established biological relevance of the benzofuran scaffold, a preliminary screening of this compound is warranted to identify any potential therapeutic applications.

Recommended Preliminary Screening Assays

The following in vitro assays are recommended for an initial assessment of the bioactivity of this compound.

Anticancer Activity Screening

A primary assessment of anticancer potential can be achieved by evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

Antimicrobial Activity Screening

To determine potential antibacterial and antifungal properties, the minimum inhibitory concentration (MIC) of the compound should be determined against a selection of pathogenic microorganisms.

  • Recommended Assay: Broth Microdilution Method.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Antioxidant Activity Screening

The potential for antioxidant activity can be evaluated by assessing the compound's ability to scavenge free radicals.

  • Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance that can be measured spectrophotometrically.

Data Presentation

Quantitative data from the preliminary screening should be organized into clear and concise tables for comparative analysis. The following are template tables to be populated with experimental results.

Table 1: Anticancer Activity of this compound (MTT Assay)

Cancer Cell LineIC₅₀ (µM) ± SD
e.g., MCF-7 (Breast)Experimental Data
e.g., A549 (Lung)Experimental Data
e.g., HCT116 (Colon)Experimental Data
e.g., HeLa (Cervical)Experimental Data
IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
SD: Standard Deviation.

Table 2: Antimicrobial Activity of this compound (Broth Microdilution Method)

MicroorganismStrainMIC (µg/mL)
Bacteria (Gram-positive)
Staphylococcus aureuse.g., ATCC 29213Experimental Data
Bacillus subtilise.g., ATCC 6633Experimental Data
Bacteria (Gram-negative)
Escherichia colie.g., ATCC 25922Experimental Data
Pseudomonas aeruginosae.g., ATCC 27853Experimental Data
Fungi
Candida albicanse.g., ATCC 90028Experimental Data
Aspergillus nigere.g., ATCC 16404Experimental Data
MIC: Minimum Inhibitory Concentration.

Table 3: Antioxidant Activity of this compound (DPPH Assay)

AssayIC₅₀ (µM) ± SD
DPPH Radical ScavengingExperimental Data
IC₅₀: The concentration of the compound that scavenges 50% of DPPH radicals.
SD: Standard Deviation.

Experimental Protocols

The following are detailed protocols for the recommended screening assays.

MTT Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Activity
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay
  • Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Visualized Workflows and Logical Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflows and the logical progression of the preliminary screening process.

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_screening Preliminary Bioactivity Screening cluster_data Data Analysis and Interpretation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Test Compound Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Test Compound Antioxidant Antioxidant Screening (DPPH Assay) Purification->Antioxidant Test Compound IC50_calc IC50 Determination (Anticancer, Antioxidant) Anticancer->IC50_calc MIC_det MIC Determination (Antimicrobial) Antimicrobial->MIC_det Antioxidant->IC50_calc SAR_analysis Structure-Activity Relationship (SAR) Analysis (Future Work) IC50_calc->SAR_analysis MIC_det->SAR_analysis

Caption: Overall workflow for the preliminary screening of this compound.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate 48-72 hours add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Antimicrobial_Screening_Logic cluster_bacteria Bacterial Strains cluster_fungi Fungal Strains compound This compound Stock Solution assay Broth Microdilution Assay compound->assay gram_pos Gram-positive (e.g., S. aureus) gram_pos->assay gram_neg Gram-negative (e.g., E. coli) gram_neg->assay yeast Yeast (e.g., C. albicans) yeast->assay mold Mold (e.g., A. niger) mold->assay result Determine Minimum Inhibitory Concentration (MIC) assay->result

Caption: Logical relationship of components in antimicrobial screening.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. The successful execution of these assays will generate crucial initial data to guide further investigation. Positive results in any of these screens would warrant more in-depth studies, including the evaluation of the mechanism of action, in vivo efficacy, and toxicological profiles. The exploration of derivatives of this compound could also be a fruitful avenue for future research to establish structure-activity relationships and optimize for a desired biological activity.

The Structure-Activity Relationship of Methyl Benzofuran-5-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the methyl benzofuran-5-carboxylate core. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] This document focuses on the insights gained from SAR studies of various benzofuran analogs, with a particular emphasis on how modifications to the this compound framework can influence biological outcomes. The information presented herein is intended to guide researchers in the design and development of novel therapeutics based on this versatile chemical entity.

The Benzofuran Scaffold: A Privileged Core in Medicinal Chemistry

The benzofuran nucleus is a key structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[3] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. SAR studies on benzofuran derivatives have revealed that the nature and position of substituents on both the benzene and furan rings play a crucial role in determining their potency and selectivity.[1]

General Principles of Benzofuran SAR

SAR studies on a variety of benzofuran-containing molecules have established several key principles that can guide the design of new analogs.

  • Substitution at the 2-position: This position is frequently modified. The introduction of bulky aromatic groups, carboxamide moieties, or other heterocyclic rings at C2 can significantly impact activity. For instance, in a series of anticancer agents, N-phenethyl carboxamide at the 2-position was found to enhance antiproliferative activity.[1]

  • Substitution at the 3-position: The C3 position is another critical site for modification. The introduction of a methyl group at this position has been shown to increase the antiproliferative activity of certain benzofuran derivatives.[6] In other cases, this position is a key point for introducing pharmacophoric elements.

  • Substitution on the Benzene Ring (Positions 4, 5, 6, and 7): The electronic properties and steric bulk of substituents on the benzene portion of the scaffold are vital. Methoxy groups, halogens, and other functionalities at these positions have been shown to modulate activity. For example, a methoxy group at the C6 position of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives yielded the most potent compounds in a series of tubulin polymerization inhibitors.[6] Conversely, moving the methoxy group to the C4, C5, or C7 positions led to a decrease in potency.[6]

SAR Studies Relevant to the this compound Core

Anticancer Activity

Benzofuran derivatives are a well-established class of anticancer agents.[4] The ester functionality at the 5-position can influence the molecule's polarity and potential for hydrogen bonding, which can affect target binding and pharmacokinetic properties.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound IDR1 (at C2)R2 (at C3)R3 (on Benzene Ring)Cancer Cell LineIC50 (µM)Reference
1 -H-CH2Br5,6-dimethoxyK562 (leukemia)5[1]
1 -H-CH2Br5,6-dimethoxyHL60 (leukemia)0.1[1]
2 -C(=O)NH-phenethyl-H5-chloroMCF-10ANot specified (most active)[1]
3 -(3',4',5'-trimethoxybenzoyl)-CH36-ethoxyVarious0.0012 - 0.0063[6]
4 -(3',4',5'-trimethoxybenzoyl)-CH35-methoxyVariousLess active than 6-methoxy[6]
5 -(3',4',5'-trimethoxybenzoyl)-CH35-chloroVariousInactive[6]
6 -(3',4',5'-trimethoxybenzoyl)-CH35-methylVariousSlightly increased activity[6]

Note: This table is a compilation from various studies and does not represent a single, direct SAR study on the this compound core. The data is intended to provide general insights into the effects of substitution on the benzofuran scaffold.

From the data in Table 1, it can be inferred that electronic effects at the 5-position are critical. While a strong electron-donating methoxy group at C5 in one series was detrimental to activity compared to a C6-methoxy, a moderately electron-donating methyl group at C5 slightly increased activity.[6] An electron-withdrawing chloro group at C5 resulted in an inactive compound.[6] This suggests that a delicate balance of electronic properties at this position is required for potent anticancer activity.

Antimicrobial Activity

Benzofuran derivatives have also shown promise as antimicrobial agents.[3] The methyl ester at the 5-position can be a precursor to other functional groups, such as amides or hydrazides, which can impart or enhance antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound IDR1 (at C2)R2 (on Benzene Ring)OrganismMIC (µmol/L)Reference
7 -COOH5-bromoVarious bacteria29.76 - 31.96[3]
8 -Barbitone derivative5-bromoVarious bacteria29.76 - 31.96[3]

Note: This table highlights the potential for modification at the 5-position to influence antimicrobial activity.

The presence of a bromo substituent at the C5 position in conjunction with other modifications has been shown to result in excellent antibacterial activity.[3] This indicates that the 5-position is a viable site for introducing functionalities that can enhance antimicrobial potency.

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate that can be synthesized via several routes. One common method involves the palladium-catalyzed carbonylation of a suitable precursor.

Representative Protocol for the Synthesis of this compound: [7]

A mixture of the appropriate starting materials is heated under a carbon monoxide atmosphere in the presence of a palladium catalyst. After the reaction is complete, the mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then purified by column chromatography to yield this compound.

  • Characterization Data (as reported in literature):

    • ¹H NMR (CDCl₃): δ 8.35 (d, J = 1.4 Hz, 1H), 8.03 (dd, J = 8.7, 1.7 Hz, 1H), 7.69 (d, J = 2.2 Hz, 1H), 7.53 (dt, J = 8.7, 0.8 Hz, 1H), 6.84 (dd, J = 2.2, 0.8 Hz, 1H), 3.95 (s, 3H).[7]

General Procedure for the Synthesis of Benzofuran Analogs

The synthesis of various benzofuran derivatives often starts from substituted phenols and α-haloketones or alkynes.

General Workflow for Benzofuran Analog Synthesis:

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Core Scaffold cluster_modification Further Modification cluster_final Final Product Substituted Phenol Substituted Phenol Cyclization Cyclization Substituted Phenol->Cyclization alpha-Haloketone or Alkyne alpha-Haloketone or Alkyne alpha-Haloketone or Alkyne->Cyclization Benzofuran Core Benzofuran Core Cyclization->Benzofuran Core Functional Group Interconversion Functional Group Interconversion Benzofuran Core->Functional Group Interconversion Benzofuran Analog Benzofuran Analog Functional Group Interconversion->Benzofuran Analog

Caption: General workflow for the synthesis of benzofuran analogs.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow:

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow of the MTT assay for cytotoxicity testing.

Signaling Pathways and Logical Relationships

The biological activity of benzofuran derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some benzofuran derivatives act as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Simplified Signaling Pathway for Tubulin Polymerization Inhibitors:

G Benzofuran Derivative Benzofuran Derivative Tubulin Tubulin Benzofuran Derivative->Tubulin Binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Simplified pathway of tubulin polymerization inhibitors.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. The existing body of research on benzofuran derivatives provides a solid foundation for guiding future SAR studies. Key takeaways include:

  • The 5-position of the benzofuran ring is a critical site for modulating biological activity, with electronic effects playing a significant role.

  • The methyl ester at the 5-position can serve as a versatile synthetic handle for introducing a wide range of functional groups.

  • Systematic exploration of substitutions at all available positions of the this compound core is warranted to fully elucidate its therapeutic potential.

Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived from this compound. Such studies, targeting specific diseases and biological targets, will be instrumental in unlocking the full potential of this promising scaffold in drug discovery.

References

Methodological & Application

Synthesis of Methyl Benzofuran-5-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl benzofuran-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing from the commercially available methyl 4-formyl-3-hydroxybenzoate.

Reaction Scheme

The overall synthetic pathway is depicted below. The first step involves an O-alkylation of methyl 4-formyl-3-hydroxybenzoate with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring.

Synthesis of this compound start Methyl 4-formyl-3-hydroxybenzoate intermediate Ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate start->intermediate Step 1: O-Alkylation reagent1 Ethyl bromoacetate, K2CO3, Acetone product This compound intermediate->product Step 2: Intramolecular Cyclization reagent2 Sodium acetate, Acetic anhydride

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate

This step involves the O-alkylation of the phenolic hydroxyl group of methyl 4-formyl-3-hydroxybenzoate with ethyl bromoacetate in the presence of a weak base.

Materials:

  • Methyl 4-formyl-3-hydroxybenzoate

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-formyl-3-hydroxybenzoate (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves an intramolecular Perkin-like condensation to form the benzofuran ring.

Materials:

  • Crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate

  • Sodium acetate (NaOAc), anhydrous

  • Acetic anhydride (Ac₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Standard laboratory glassware

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, place the crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate from the previous step.

  • Add anhydrous sodium acetate (2.0 eq) and acetic anhydride (5.0 eq).

  • Heat the mixture to 140-150 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully add water to the cooled mixture to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetateMethyl 4-formyl-3-hydroxybenzoateEthyl bromoacetate, K₂CO₃Acetone4-6 hReflux~90%
This compoundEthyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetateSodium acetate, Acetic anhydride-8-12 h140-150 °C~75-85%

Logical Workflow

The synthesis follows a logical progression from a simple, commercially available starting material to the desired complex heterocyclic compound.

Synthesis Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization start Dissolve Methyl 4-formyl-3-hydroxybenzoate in Acetone add_base Add K2CO3 start->add_base add_reagent Add Ethyl bromoacetate add_base->add_reagent reflux1 Reflux for 4-6 hours add_reagent->reflux1 workup1 Filter and Concentrate reflux1->workup1 mix_reagents Mix Intermediate with NaOAc and Acetic Anhydride workup1->mix_reagents Intermediate Product heat Heat at 140-150 °C for 8-12 hours mix_reagents->heat workup2 Quench with Water and Extract heat->workup2 purify Column Chromatography workup2->purify end end purify->end Final Product: This compound

Caption: Step-by-step workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of Methyl Benzofuran-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of methyl benzofuran-5-carboxylate and its derivatives. The methodologies outlined herein are based on established palladium-catalyzed cross-coupling reactions, offering a robust and versatile approach to this important class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including the promotion of osteoblast differentiation.

Introduction

Benzofurans are a vital class of heterocyclic compounds frequently found in natural products and synthetic molecules with diverse pharmacological properties. The this compound scaffold, in particular, serves as a key building block for the development of novel therapeutic agents. The synthetic strategies discussed focus on the highly efficient Sonogashira cross-coupling reaction followed by an intramolecular cyclization to construct the benzofuran core. This approach allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery and development.

General Synthetic Strategy

The principal synthetic route to this compound derivatives involves a two-step, one-pot process starting from a substituted iodophenol. The key steps are:

  • Palladium-Catalyzed Sonogashira Coupling: Reaction of an o-iodophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Intramolecular Cyclization: Subsequent ring closure of the resulting o-alkynylphenol intermediate to form the benzofuran ring.

This methodology is highly adaptable, and variations in the starting materials, catalysts, and reaction conditions can be employed to synthesize a wide array of derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, starting from methyl 3-hydroxy-4-iodobenzoate.

Step 1: Sonogashira Coupling and Silyl Group Removal

A mixture of methyl 3-hydroxy-4-iodobenzoate, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in a suitable solvent system (e.g., a mixture of triethylamine and DMF) is stirred under an inert atmosphere. The reaction is typically heated to facilitate the coupling. After the initial coupling, a desilylating agent, such as potassium carbonate in methanol, is added to remove the trimethylsilyl group from the alkyne.

Step 2: Intramolecular Cyclization

The intermediate from the previous step is then subjected to cyclization. This is often achieved by heating the reaction mixture, which promotes the intramolecular addition of the hydroxyl group to the alkyne, forming the benzofuran ring.

Detailed Procedure:

  • To a solution of methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in a mixture of triethylamine and DMF, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • To this mixture, add trimethylsilylacetylene (1.4 eq) dropwise.

  • Heat the reaction mixture at 60 °C for 4 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and add a solution of potassium carbonate in methanol.

  • Stir the mixture at room temperature for 2 hours.

  • Heat the reaction to 65 °C for 4 hours to effect cyclization.

  • After cooling, the reaction is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2-Arylbenzofuran-5-carboxylate Derivatives

This protocol describes a general method for the synthesis of 2-aryl substituted derivatives, which often exhibit interesting biological properties.

Step 1: Sonogashira Coupling

To a solution of methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and a terminal arylacetylene (1.2 eq) in a suitable solvent such as a mixture of THF and triethylamine, add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

Step 2: Intramolecular Cyclization

Upon completion of the Sonogashira coupling, the reaction mixture is heated to induce cyclization. The temperature and reaction time will vary depending on the specific substrate.

Detailed Procedure:

  • In a dry Schlenk flask under an argon atmosphere, dissolve methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and the respective arylacetylene (1.2 eq) in a 4:1 mixture of THF and triethylamine.

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Heat the mixture to reflux for an additional 4-6 hours to promote cyclization.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired methyl 2-arylbenzofuran-5-carboxylate.

Data Presentation

The following tables summarize the synthesis of various this compound derivatives and related compounds, providing a comparison of yields and characterization data.

Table 1: Synthesis of this compound Derivatives

DerivativeR GroupYield (%)m.p. (°C)¹H NMR (δ, ppm) Highlights
1 H70solid8.40 (s, 1H), 8.07 (d, 1H), 7.73 (s, 1H), 7.57 (d, 1H), 6.89 (s, 1H), 3.99 (s, 3H)[1]
2 Phenyl82154-1559.52 (s, 1H, OH), 7.93 (m, 2H), 7.53-7.43 (m, 5H), 6.89 (dd, 1H), 4.30 (q, 2H), 1.30 (t, 3H)
3 4-Methoxyphenyl--8.23 (s, 1H), 7.98 (d, 1H), 7.44 (d, 1H), 7.41 (d, 2H), 6.93 (d, 2H), 6.60 (s, 1H), 5.89 (s, 1H), 3.91 (s, 3H), 3.81 (s, 3H)
4 3-Bromophenyl701699.51 (s, 1H, OH), 8.12 (t, 1H), 7.88 (d, 1H), 7.67 (dd, 1H), 7.48-7.38 (m, 3H), 6.86 (dd, 1H), 4.28 (q, 2H), 1.30 (t, 3H)

Note: Data for derivatives 2 and 4 are for the corresponding ethyl 5-hydroxybenzofuran-3-carboxylate.

Table 2: Synthesis of Other Relevant Benzofuran Derivatives

CompoundYield (%)m.p. (°C)
Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate5-OCH₃2-CH₃7854-55
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate6-COCH₃, 5-OCH₃2-CH₃--
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate5-OH2-CH₃88136-137
Ethyl 5-hydroxy-2-propylbenzofuran-3-carboxylate5-OH2-C₃H₇65105-106

Signaling Pathway and Experimental Workflow

Osteogenic Signaling Pathway of Benzofuran Derivatives

Certain benzofuran derivatives have been shown to promote osteoblast differentiation, a critical process in bone formation. This activity is often mediated through the modulation of key signaling pathways such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways. These pathways are interconnected and play a cooperative role in skeletal homeostasis.[2][3] Benzofuran derivatives can enhance osteogenesis by upregulating BMP-2 expression or by activating the Wnt/β-catenin signaling cascade.[2]

Caption: Osteogenic signaling pathways modulated by benzofuran derivatives.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

experimental_workflow Start Starting Materials (o-Iodophenol, Alkyne) Reaction Sonogashira Coupling & Cyclization Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Benzofuran Derivative Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS MP Melting Point Analysis Characterization->MP Data Data Analysis & Reporting NMR->Data MS->Data MP->Data

Caption: General experimental workflow for the synthesis of benzofuran derivatives.

References

Application Notes and Protocols for the Characterization of Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the primary analytical methods for the full characterization of Methyl benzofuran-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are designed to assist in the quality control, stability testing, and characterization of this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.

Table 1: ¹H NMR (Proton NMR) Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentReference
8.35d1.31HH-4[1]
8.03dd8.7, 1.61HH-6[1]
7.68d2.11HH-2[1]
7.52d8.71HH-7[1]
6.84d1.31HH-3[1]
3.94s-3H-OCH₃[1]

Table 2: ¹³C NMR (Carbon-13 NMR) Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignmentReference
167.2C=OEster Carbonyl[1]
157.4CC-7a[1]
146.2CHC-2[1]
127.5CC-3a[1]
126.0CHC-6[1]
125.1CC-5[1]
123.7CHC-4[1]
111.2CHC-7[1]
107.1CHC-3[1]
52.1CH₃-OCH₃[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 250 MHz or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)InterpretationReference
177.0552100[M+H]⁺ (Protonated Molecule)[1]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands (Comparison with a similar compound)

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentReference
1711StrongC=O Stretch (Ester)[2]
1612, 1592MediumC=C Stretch (Aromatic)[2]
1277, 1236StrongC-O Stretch (Ester and Ether)[2]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or KBr pellet before scanning the sample.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the available literature, a general method for benzofuran derivatives can be adapted.

Experimental Protocol: HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions (Suggested starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm is a common starting point).

  • Method Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Methyl benzofuran-5-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) NMR->MS IR IR Spectroscopy (FTIR) MS->IR HPLC Chromatographic Purity (HPLC) IR->HPLC cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantification Analyte This compound Structure Structural Elucidation (¹H & ¹³C NMR) Analyte->Structure MolWeight Molecular Weight (Mass Spectrometry) Analyte->MolWeight FuncGroup Functional Groups (IR Spectroscopy) Analyte->FuncGroup Purity Purity Assessment (HPLC) Analyte->Purity Quantification Quantitative Analysis (HPLC with standards) Purity->Quantification

References

Application Note: NMR and Mass Spectrometry Analysis of Methyl benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Methyl benzofuran-5-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive experimental protocols, predicted spectral data, and an interpretation of the expected results. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Chemical Structure:

Chemical structure of this compound
  • Compound Name: this compound

  • CAS Number: 108763-47-9[1]

  • Molecular Formula: C₁₀H₈O₃[1]

  • Molecular Weight: 176.17 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a standard deuterated solvent like CDCl₃, referenced to TMS at 0.00 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.7d~2.2
H-3~6.8d~2.2
H-4~8.2d~1.8
H-6~7.9dd~8.7, 1.8
H-7~7.5d~8.7
-OCH₃~3.9s-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~167
C-2~146
C-3~107
C-3a~128
C-4~125
C-5~124
C-6~122
C-7~112
C-7a~156
-OCH₃~52
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3]

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[4]

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.[3]

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.[3]

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[3]

  • Relaxation Delay: 1-2 seconds.[3]

  • Temperature: 298 K.[3]

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (for ¹³C) NMR Spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 200 ppm.[3]

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.[3]

  • Relaxation Delay: 2-5 seconds.[3]

  • Temperature: 298 K.[3]

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern.

Predicted Mass Spectral Data

The predicted key ions and their mass-to-charge ratios (m/z) for this compound under electron ionization (EI) are listed below.

m/zPredicted IonFragment Lost
176[M]⁺-
145[M - OCH₃]⁺·OCH₃
117[M - COOCH₃]⁺·COOCH₃
89[C₇H₅]⁺CO
Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

2. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[3]

  • GC Column: A standard non-polar column (e.g., DB-5ms or equivalent).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the identified peak to determine the molecular ion and fragmentation pattern.

Visualizations

Analytical Workflow

Analytical Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample Sample Weighing (5-10 mg) NMR_Dissolve Dissolution (0.7 mL CDCl3) NMR_Sample->NMR_Dissolve NMR_Filter Filtration NMR_Dissolve->NMR_Filter NMR_Tube Transfer to NMR Tube NMR_Filter->NMR_Tube NMR_Acquire ¹H & ¹³C NMR Acquisition NMR_Tube->NMR_Acquire NMR_Process Data Processing & Interpretation NMR_Acquire->NMR_Process MS_Sample Sample Weighing (1 mg) MS_Dissolve Dissolution (1 mL DCM) MS_Sample->MS_Dissolve GCMS_Inject GC-MS Injection MS_Dissolve->GCMS_Inject GCMS_Analyze EI-MS Analysis GCMS_Inject->GCMS_Analyze MS_Process Data Processing & Interpretation GCMS_Analyze->MS_Process Fragmentation Pathway M This compound [M]⁺˙ m/z = 176 F1 [M - OCH₃]⁺ m/z = 145 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 117 M->F2 - •COOCH₃ F1->F2 - CO F3 [C₇H₅]⁺ m/z = 89 F2->F3 - CO

References

The Versatile Scaffold: Methyl Benzofuran-5-carboxylate as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic. Among the various functionalized benzofurans, methyl benzofuran-5-carboxylate serves as a crucial intermediate in the synthesis of a diverse range of therapeutic agents. Its strategic importance lies in the versatility of the ester and the benzofuran ring system, which can be readily modified to generate libraries of compounds for drug screening. This document provides an overview of its application, detailed experimental protocols for its synthesis and derivatization, and highlights its role in the development of antidepressant and anticancer agents.

Introduction to Benzofuran Derivatives in Medicinal Chemistry

Benzofuran derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The fused ring system of benzene and furan provides a rigid and planar structure that can effectively interact with various biological targets. The substitution pattern on the benzofuran ring system plays a critical role in determining the biological activity of the resulting compounds.

This compound as a Precursor to Vilazodone

One of the most notable applications of a benzofuran-5-carboxylate derivative is in the synthesis of the antidepressant drug, Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, making it a multimodal antidepressant. A key intermediate in its synthesis is ethyl 5-(1-piperazinyl)-benzofuran-2-carboxylate, which is structurally related to this compound. The synthesis underscores the importance of the benzofuran-5-carboxylate core in accessing complex drug molecules.

Signaling Pathway of Vilazodone

Vilazodone exerts its therapeutic effect through a dual mechanism of action on the serotonergic system. Firstly, it inhibits the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. Secondly, it acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin release and neuronal firing. This dual action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional SSRIs.

vilazodone_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release sert SERT (Serotonin Transporter) serotonin_release->sert Reuptake ht1a_auto 5-HT1A Autoreceptor serotonin_release->ht1a_auto Negative Feedback serotonin_synapse Serotonin serotonin_release->serotonin_synapse ht1a_post Postsynaptic 5-HT1A Receptor serotonin_synapse->ht1a_post neuronal_response Neuronal Response ht1a_post->neuronal_response Signal Transduction vilazodone Vilazodone vilazodone->sert Inhibition vilazodone->ht1a_auto Partial Agonism vilazodone->ht1a_post Partial Agonism

Mechanism of action of Vilazodone.

Benzofuran-5-carboxylate Derivatives as Anticancer Agents

Recent research has focused on the synthesis of novel benzofuran derivatives with potent anticancer activities. Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity against various cancer cell lines. These compounds are believed to induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for further development.

Apoptosis Induction Pathway

The anticancer activity of these benzofuran derivatives is often associated with the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and the release of cytochrome c, which triggers the activation of caspase-9 and the executioner caspase-3.

apoptosis_pathway benzofuran Benzofuran Derivative stress Cellular Stress benzofuran->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 mito Mitochondrion bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway induced by benzofuran derivatives.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of selected halogenated methyl benzofuran-3-carboxylate derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 7 HepG211 ± 3.2[1]
A5496.3 ± 2.5[1]
Compound 8 HepG23.8 ± 0.5[1]
A5493.5 ± 0.6[1]
SW62010.8 ± 0.9[1]

Compound 7: Methyl 6-acetyl-4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Compound 8: Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Experimental Protocols

General Synthesis of this compound Intermediate

This protocol describes a general method for the synthesis of a this compound scaffold, which can then be further modified.

synthesis_workflow_general start Substituted Salicylaldehyde reagent1 Methyl Bromoacetate K2CO3, DMF cyclization Cyclization start->cyclization reagent1->cyclization intermediate Methyl Benzofuran-5- carboxylate Derivative cyclization->intermediate modification Further Modifications intermediate->modification final_product Bioactive Molecule modification->final_product

General synthesis workflow for benzofuran-5-carboxylates.

Protocol:

  • To a solution of a substituted 5-hydroxy-salicylaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Synthesis of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Protocol for Bromination (Example):

  • Dissolve methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry to yield the brominated derivative.

  • The product can be further purified by recrystallization.

Conclusion

This compound and its derivatives are invaluable intermediates in the field of drug discovery. Their versatile chemical nature allows for the synthesis of a wide array of compounds with significant therapeutic potential, from treating central nervous system disorders to combating cancer. The protocols and data presented herein provide a foundational resource for researchers and scientists working on the development of novel benzofuran-based therapeutics. Further exploration of this scaffold is likely to yield even more potent and selective drug candidates in the future.

References

Application Notes and Protocols: Methyl Benzofuran-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzofuran-5-carboxylate is a versatile heterocyclic building block integral to the fields of organic synthesis and medicinal chemistry. The benzofuran scaffold is a privileged core structure found in a multitude of biologically active molecules, including natural products and synthetic therapeutic agents.[1][2][3] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, with its reactive ester functionality and aromatic core, serves as a key starting material for the synthesis of more complex molecules, such as carboxylic acids, alcohols, amides, and arylated benzofurans. These derivatives are valuable intermediates in the discovery and development of novel therapeutics, particularly in the area of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [4]
Appearance White solid
CAS Number 108763-47-9

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of functional group transformations, enabling the synthesis of a diverse range of benzofuran derivatives. The primary reaction sites are the ester group, which can undergo hydrolysis, reduction, and amidation, and the benzofuran ring, which can participate in cross-coupling reactions if appropriately functionalized (e.g., as a bromo-derivative).

A general overview of the synthetic utility of this compound is presented in the following workflow diagram.

G start This compound acid Benzofuran-5-carboxylic acid start->acid Hydrolysis alcohol (Benzofuran-5-yl)methanol start->alcohol Reduction amide Benzofuran-5-carboxamide acid->amide Amidation inhibitor Carbonic Anhydrase IX Inhibitors acid->inhibitor Further Synthesis

Caption: Synthetic pathways from this compound.

Experimental Protocols

Hydrolysis to Benzofuran-5-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding a key intermediate for further derivatization, such as amide bond formation.

Reaction Scheme: this compound → Benzofuran-5-carboxylic acid

Protocol:

This protocol is adapted from the hydrolysis of a similar benzofuran methyl ester.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a 1 M hydrochloric acid (HCl) solution.

  • Isolation:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield Benzofuran-5-carboxylic acid.

ParameterValue
Reactants This compound, NaOH
Solvent Ethanol/Water
Temperature Reflux
Product Benzofuran-5-carboxylic acid
Reduction to (Benzofuran-5-yl)methanol

The reduction of the ester functionality provides the corresponding primary alcohol, another important building block for further synthetic modifications.

Reaction Scheme: this compound → (Benzofuran-5-yl)methanol

Protocol:

This is a general procedure for the reduction of esters using Lithium Aluminum Hydride (LAH).[5][6][7][8]

Caution: Lithium Aluminum Hydride reacts violently with water. All glassware must be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in an efficient fume hood.

  • Reaction Setup:

    • To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester:

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching (Fieser work-up):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and cautiously add water (X mL, where X is the mass of LAH in grams), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).

  • Isolation:

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (Benzofuran-5-yl)methanol.

ParameterValue
Reactant This compound
Reagent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Product (Benzofuran-5-yl)methanol
Amidation to Benzofuran-5-carboxamide

The conversion of the carboxylic acid derivative to an amide is a crucial step in the synthesis of many biologically active compounds. This can be achieved from the corresponding carboxylic acid.

Reaction Scheme: Benzofuran-5-carboxylic acid → Benzofuran-5-carboxamide

Protocol:

This protocol is a general method for amide bond formation using a coupling reagent.

  • Activation of Carboxylic Acid:

    • Dissolve Benzofuran-5-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling reagent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq.) or a carbodiimide such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) along with an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), and stir the mixture at room temperature for 15-30 minutes.

  • Addition of Amine:

    • Add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base, to the activated carboxylic acid mixture.

  • Reaction and Work-up:

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Benzofuran-5-carboxamide.

ParameterValue
Reactant Benzofuran-5-carboxylic acid
Reagents Coupling agent (e.g., PyBOP, DCC/HOBt), Base (e.g., DIPEA), Ammonia source
Solvent Anhydrous DCM or DMF
Temperature Room Temperature
Product Benzofuran-5-carboxamide

Application in Drug Discovery: Synthesis of Carbonic Anhydrase IX Inhibitors

Benzofuran-based carboxylic acids have emerged as promising scaffolds for the development of inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.

The general workflow for the development of benzofuran-based CA IX inhibitors starting from a benzofuran carboxylic acid is depicted below.

G cluster_synthesis Synthetic Pathway cluster_bio Biological Application Benzofuran-5-carboxylic acid Benzofuran-5-carboxylic acid Ureido-linked benzoic acid derivative Ureido-linked benzoic acid derivative Benzofuran-5-carboxylic acid->Ureido-linked benzoic acid derivative Multi-step synthesis CA IX Inhibition CA IX Inhibition Ureido-linked benzoic acid derivative->CA IX Inhibition Binding to active site Antiproliferative Activity Antiproliferative Activity CA IX Inhibition->Antiproliferative Activity Disruption of pH regulation

Caption: From chemical synthesis to biological application.

Signaling Pathway Context

Carbonic anhydrase IX is a key player in maintaining the pH balance in cancer cells. By inhibiting CA IX, the tumor's ability to regulate its internal pH is disrupted, leading to increased intracellular acidification and ultimately, reduced cell proliferation and survival.

G cluster_cell Tumor Cell CO2 CO2 + H2O H_HCO3 H+ + HCO3- CO2->H_HCO3 Catalyzed by CAIX Carbonic Anhydrase IX (CA IX) H_HCO3->CAIX Proliferation Cell Proliferation & Survival CAIX->Proliferation Promotes Inhibitor Benzofuran-based Inhibitor Inhibitor->CAIX Inhibits

Caption: Inhibition of the CA IX signaling pathway.

The synthesis of these inhibitors often involves the derivatization of the benzofuran carboxylic acid to introduce a linker and a zinc-binding group, which is crucial for potent inhibition of the metalloenzyme CA IX. The data from studies on such inhibitors demonstrate their potential as anticancer agents.

Quantitative Data on Benzofuran-based CA IX Inhibitors:

Compound ClassTargetIC₅₀ / KᵢCell LineAntiproliferative Activity (IC₅₀)Reference
Benzofuran-based carboxylic acidshCA IXKᵢ = 0.56 - 5.1 µMMDA-MB-231 (Breast Cancer)IC₅₀ = 2.52 µM[5][6]
Benzofuran-based sulfonamideshCA IXKᵢ = 10.0 - 97.5 nM--

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Functionalization of Methyl Benzofuran-5-carboxylate: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the chemical functionalization of Methyl benzofuran-5-carboxylate, a key scaffold in medicinal chemistry. The following procedures are designed for researchers, scientists, and drug development professionals, offering robust methodologies for creating diverse libraries of benzofuran derivatives.

The benzofuran core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively modify the benzofuran ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document outlines two powerful and widely used catalytic methods for the functionalization of this compound: Palladium-Catalyzed C2-Arylation via C-H Activation and Suzuki-Miyaura Cross-Coupling for the synthesis of 5-aryl-benzofuran-2-carboxylates.

Application Note 1: Palladium-Catalyzed C2-Arylation of this compound via C-H Activation

Direct C-H activation is an atom-economical and increasingly popular strategy for the arylation of heterocyclic compounds, as it avoids the need for pre-functionalization of the starting material. This protocol details the regioselective arylation at the C2 position of the benzofuran ring system.

Experimental Protocol:

Objective: To synthesize a range of 2-aryl-methyl benzofuran-5-carboxylate derivatives through a direct C-H activation/arylation reaction.

Materials and Reagents:

  • This compound

  • Aryl Iodides or Arylboronic Acids

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Silver Acetate (AgOAc) or Copper(II) Acetate (Cu(OAc)₂) as an oxidant

  • Sodium Acetate (NaOAc) or Pyridine as a base/additive

  • Cyclopentyl methyl ether (CPME) or Dimethyl sulfoxide (DMSO) as solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired aryl iodide (2.0 mmol) or arylboronic acid (2.0 mmol), Palladium(II) Acetate (5-10 mol%), and Silver Acetate (1.5 mmol) or Copper(II) Acetate (2.0 mmol).

  • Solvent and Additive Addition: Under an inert atmosphere, add the appropriate solvent (e.g., CPME or DMSO, 0.5 M concentration) and an additive such as Sodium Acetate (1.0 mmol) or Pyridine (3.0 mmol) via syringe.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 2-aryl-methyl benzofuran-5-carboxylate.

Data Presentation:
EntryArylating AgentProductYield (%)
14-IodoanisoleMethyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate75
2Phenylboronic acidMethyl 2-phenylbenzofuran-5-carboxylate82
34-Fluorophenylboronic acidMethyl 2-(4-fluorophenyl)benzofuran-5-carboxylate78
43-Thienylboronic acidMethyl 2-(thiophen-3-yl)benzofuran-5-carboxylate65

Yields are representative and may vary based on specific substrate and reaction conditions.

Experimental Workflow:

C_H_Arylation_Workflow start Start reagents Combine Reactants: - this compound - Arylating Agent - Pd(OAc)₂ - Oxidant & Additive start->reagents solvent Add Solvent under Inert Atmosphere reagents->solvent reaction Heat at 100-110 °C for 12-24h solvent->reaction workup Work-up: - Cool to RT - Dilute with Water - Extract with Ethyl Acetate reaction->workup purification Purification: - Wash with Brine - Dry over Na₂SO₄ - Column Chromatography workup->purification product Isolated Product: 2-Aryl-methyl benzofuran-5-carboxylate purification->product

Caption: C-H Arylation Workflow

Application Note 2: Synthesis of 5-Aryl-benzofuran-2-carboxylates via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note describes a two-step sequence for the synthesis of 5-aryl-benzofuran-2-carboxylates, beginning with the bromination of the benzofuran core, followed by a palladium-catalyzed cross-coupling reaction.

Experimental Protocols:

Part A: Bromination of this compound

Objective: To synthesize Methyl 5-bromobenzofuran-2-carboxylate, a key intermediate for the Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetic Acid

  • Benzoyl peroxide (catalytic amount, if using CCl₄)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in carbon tetrachloride or acetic acid (10 mL) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide (if using CCl₄).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the mixture to room temperature. If using acetic acid, pour the mixture into ice water to precipitate the product. If using CCl₄, filter off the succinimide and concentrate the filtrate. The crude product is then purified by recrystallization or silica gel chromatography to yield Methyl 5-bromobenzofuran-2-carboxylate.

Part B: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a variety of 5-aryl-benzofuran-2-carboxylates from Methyl 5-bromobenzofuran-2-carboxylate and arylboronic acids.

Materials and Reagents:

  • Methyl 5-bromobenzofuran-2-carboxylate

  • Arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (6:1 mixture) or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a Schlenk flask, combine Methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (6:1) or toluene (0.2 M concentration) under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 90 °C (or up to 150 °C if using microwave irradiation) and stir for 12-16 hours. Monitor the reaction by TLC.[1]

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired 5-aryl-benzofuran-2-carboxylate.[1]

Data Presentation:
EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate93
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96
34-Methylphenylboronic acidMethyl 5-(p-tolyl)benzofuran-2-carboxylate95
44-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate89

Data adapted from a similar system and may vary. Yields are for the Suzuki coupling step.

Logical Relationship of the Two-Step Synthesis:

Suzuki_Miyaura_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling start_mol Methyl benzofuran- 5-carboxylate bromination Bromination with NBS start_mol->bromination intermediate Methyl 5-bromobenzofuran- 2-carboxylate bromination->intermediate intermediate_2 Methyl 5-bromobenzofuran- 2-carboxylate boronic_acid Arylboronic Acid suzuki Pd-Catalyzed Cross-Coupling boronic_acid->suzuki final_product 5-Aryl-benzofuran- 2-carboxylate suzuki->final_product intermediate_2->suzuki

Caption: Suzuki-Miyaura Synthesis Path

References

Application Notes and Protocols: Synthesis of Novel Bioactive Molecules from Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl benzofuran-5-carboxylate as a versatile starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. This document outlines detailed synthetic methodologies, protocols for evaluating biological activity, and insights into the molecular pathways affected by these compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] this compound serves as a key building block for the synthesis of a wide array of substituted benzofurans, allowing for the systematic exploration of structure-activity relationships and the development of potent therapeutic agents. This document details the synthesis of various bioactive benzofuran derivatives and provides protocols for assessing their efficacy.

Data Presentation: Biological Activity of Synthesized Benzofuran Derivatives

The following tables summarize the in vitro biological activity of various novel molecules synthesized from this compound and its derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
BF-H1 Halogenated BenzofuranA549 (Lung)6.3[2]
BF-H2 Halogenated BenzofuranHepG2 (Liver)3.8[2]
BF-H3 Halogenated BenzofuranSW620 (Colon)10.8[2]
BF-AP1 Benzofuran-N-Aryl PiperazineA549 (Lung)8.57[2]
BF-AP2 Benzofuran-N-Aryl PiperazineSGC7901 (Gastric)16.27[2]
BF-BC1 Benzofuran CarboxamideHCT-116 (Colon)0.87[3]
BF-BC2 Benzofuran CarboxamideHeLa (Cervical)0.73[3]
BF-BC3 Benzofuran CarboxamideA549 (Lung)0.57[3]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
BF-AM1 Aza-benzofuranSalmonella typhimurium12.5[4]
BF-AM2 Aza-benzofuranEscherichia coli25[4]
BF-AM3 Aza-benzofuranStaphylococcus aureus12.5[4]
BF-AF1 Oxa-benzofuranPenicillium italicum12.5[4]
BF-AF2 Oxa-benzofuranColletotrichum musae12.5-25[4]
BF-BA1 Benzofuran AmideBacillus subtilis6.25[5]
BF-BA2 Benzofuran AmideStaphylococcus aureus6.25[5]
BF-BA3 Benzofuran AmideEscherichia coli6.25[5]

Experimental Protocols

Synthesis Protocols

Protocol 3.1.1: Synthesis of Methyl 5-(Aryl)benzofuran-2-carboxylate via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-arylbenzofuran-2-carboxylates from methyl 5-bromobenzofuran-2-carboxylate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-(aryl)benzofuran-2-carboxylate.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 3.1.2: Synthesis of Halogenated Benzofuran Derivatives

This protocol outlines a general procedure for the halogenation of a this compound derivative.

Materials:

  • This compound derivative

  • Halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS))

  • Solvent (e.g., CCl₄ or CH₃CN)

  • Radical initiator (e.g., benzoyl peroxide or AIBN) for allylic/benzylic halogenation, or an acid catalyst for electrophilic aromatic substitution.

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the this compound derivative in the appropriate solvent in a round-bottom flask.

  • Add the halogenating agent (1.0-1.2 eq) and the initiator/catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography to yield the halogenated benzofuran derivative.

  • Confirm the structure of the product by spectroscopic analysis.

Protocol 3.1.3: Synthesis of Benzofuran-5-carboxamide Derivatives

This protocol describes the conversion of the methyl ester of a benzofuran-5-carboxylate derivative to the corresponding carboxamide.[8]

Materials:

  • This compound derivative

  • Amine (R-NH₂)

  • Reagents for amide coupling (e.g., EDC/HOBt) or conversion to acid chloride (e.g., SOCl₂) followed by reaction with amine.

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., DMF or CH₂Cl₂)

  • Standard glassware for organic synthesis

Procedure (Direct Amide Coupling):

  • Dissolve the this compound derivative in the solvent.

  • Add the amine (1.1-1.5 eq), coupling agents (e.g., EDC and HOBt, 1.2 eq each), and the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with aqueous acid, aqueous base, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzofuran-5-carboxamide.

  • Characterize the final product using spectroscopic methods.

Biological Evaluation Protocols

Protocol 3.2.1: MTT Assay for Anticancer Activity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized benzofuran derivatives on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Synthesized benzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3.2.2: Agar Well Diffusion Method for Antimicrobial Activity

This protocol describes the agar well diffusion method to screen the antimicrobial activity of the synthesized benzofuran derivatives.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar

  • Sterile Petri dishes

  • Synthesized benzofuran derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the dissolved compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

  • A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3.2.3: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol details the Western blot analysis to investigate the effect of benzofuran derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[10][11]

Materials:

  • Cancer cells treated with benzofuran derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cancer cells with the synthesized compounds for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Protocol 3.2.4: Caspase-3/7 Activity Assay

This protocol describes a method to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a commercially available luminescent or colorimetric assay kit.[1][12]

Materials:

  • Cancer cells treated with benzofuran derivatives

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 96-well opaque-walled plates (for luminescence) or clear plates (for colorimetric)

  • Luminometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and treat them with the synthesized compounds for the desired time to induce apoptosis.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence or absorbance using the appropriate plate reader.

  • An increase in signal indicates an increase in caspase-3/7 activity, and thus apoptosis.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by bioactive benzofuran derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth Benzofuran Bioactive Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Benzofuran->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by bioactive benzofuran derivatives.

p53_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation Bax_trans Bax Transcription p53->Bax_trans Bax Bax Bax_trans->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Benzofuran Bioactive Benzofuran Derivative Benzofuran->p53 Stabilization

Caption: p53-mediated apoptosis pathway activated by bioactive benzofuran derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel bioactive molecules from this compound.

Experimental_Workflow cluster_bioassay Biological Evaluation Start Methyl Benzofuran- 5-carboxylate Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Halogenation, Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Novel Benzofuran Derivatives Purification->Library Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Library->Anticancer Antimicrobial Antimicrobial Assays (Agar Well Diffusion, MIC Determination) Library->Antimicrobial Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

Application Notes and Protocols for the Scaled-Up Synthesis of Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of Methyl benzofuran-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a robust and scalable copper-catalyzed intramolecular C-O bond formation reaction.

Overview and Reaction Principle

The synthesis of this compound is achieved through a two-step process commencing from commercially available starting materials. The key transformation involves an intramolecular cyclization of a substituted phenylacetate precursor, facilitated by a copper catalyst. This method is advantageous for its operational simplicity and amenability to scale-up.

The general synthetic scheme is as follows:

  • Step 1: Synthesis of the Precursor. This step involves the preparation of a suitably substituted methyl o-bromophenylacetate derivative.

  • Step 2: Copper-Catalyzed Intramolecular Cyclization. The precursor undergoes an intramolecular C-O bond formation reaction in the presence of a copper catalyst to yield the desired this compound.

Experimental Data

The following table summarizes typical quantitative data for the synthesis, compiled from various reported procedures.

ParameterValue
Reactants
Starting MaterialSubstituted o-bromophenylacetate
CatalystCopper(I) Iodide (CuI)
BaseN,N-Dimethylglycine
SolventDioxane
Reaction Conditions
Catalyst Loading5 mol%
Temperature100 °C
Reaction Time12-24 hours
Yield and Purity
Isolated Yield75-85%
Purity (by NMR and GC)>95%

Detailed Experimental Protocol

This protocol outlines the gram-scale synthesis of this compound.

3.1. Materials and Reagents

  • Methyl 2-(2-bromo-5-methoxyphenyl)acetate (precursor)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Dioxane (anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add methyl 2-(2-bromo-5-methoxyphenyl)acetate (e.g., 25 g, 1 equivalent).

  • Addition of Reagents: To the flask, add N,N-dimethylglycine (0.2 equivalents) and Copper(I) Iodide (5 mol%).

  • Solvent Addition: Add anhydrous dioxane (250 mL) to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst and other insoluble materials.

    • Wash the celite pad with a small amount of dioxane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a suitable eluent system, such as a gradient of ethyl acetate in hexane, to isolate the pure this compound.

    • Combine the fractions containing the pure product and evaporate the solvent to yield a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

4.1. Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add Precursor - Add Catalyst & Ligand - Add Solvent start->setup inert Establish Inert Atmosphere setup->inert reaction Heat to 100°C (12-24h) inert->reaction workup Work-up: - Cool & Filter - Concentrate reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end_product This compound characterization->end_product

Caption: Workflow for the synthesis of this compound.

4.2. Logical Relationship of Key Steps

logical_relationship cluster_synthesis Synthesis cluster_downstream Downstream Processing Precursor_Synthesis Precursor Synthesis Cyclization Copper-Catalyzed Intramolecular Cyclization Precursor_Synthesis->Cyclization Purification Purification (Chromatography) Cyclization->Purification Analysis Quality Control (NMR, GC-MS) Purification->Analysis Final_Product Pure Methyl benzofuran-5-carboxylate Analysis->Final_Product

Caption: Key stages in the production of this compound.

Application Notes and Protocols: Methyl Benzofuran-5-carboxylate in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl benzofuran-5-carboxylate as a versatile starting material and core scaffold in the synthesis of potent kinase inhibitors. This document details synthetic protocols, biological activities, and the mechanistic basis for the inhibition of key oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 8 (CDK8), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction to Benzofuran-Based Kinase Inhibitors

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and potential for diverse functionalization make it an ideal template for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound serves as a readily available and versatile starting material for the elaboration of complex benzofuran derivatives with potent and selective kinase inhibitory activity.

Synthetic Pathways from this compound

This compound can be strategically modified at several positions to generate a library of kinase inhibitors. Key transformations include bromination, Suzuki coupling, and functionalization of the carboxylate group.

Synthesis of a 3,5-Disubstituted Benzofuran Scaffold for CDK8 Inhibition

A key synthetic route involves the bromination of this compound at the 3-position, followed by a Suzuki coupling reaction to introduce a substituted phenyl group. This scaffold has been shown to be effective for targeting CDK8.

G cluster_0 Synthesis of 3,5-Disubstituted Benzofuran A This compound B Methyl 3-bromobenzofuran-5-carboxylate A->B Br2, NaHCO3, CH2Cl2 C 3,5-Disubstituted Benzofuran (CDK8 Inhibitor Precursor) B->C Arylboronic acid, Pd catalyst, Base, Solvent

Caption: Synthetic workflow for 3,5-disubstituted benzofurans.

Experimental Protocol: Synthesis of Methyl 3-bromo-benzofuran-5-carboxylate
  • Dissolve this compound (1.0 eq) in dichloromethane (CH2Cl2).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Slowly add bromine (Br2) (2.2 eq) to the biphasic mixture at room temperature and stir for 2 hours.

  • Separate the organic layer and dry over anhydrous sodium sulfate (Na2SO4).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Dissolve the residue in ethanol (EtOH) and add potassium carbonate (K2CO3). Stir the mixture for 43 hours at room temperature.

  • Filter the insoluble material and evaporate the filtrate under reduced pressure to obtain methyl 3-bromobenzofuran-5-carboxylate.

Experimental Protocol: Suzuki Coupling
  • In a reaction vessel, combine methyl 3-bromobenzofuran-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Target Kinases and Biological Activity

Derivatives of this compound have shown inhibitory activity against several important kinases implicated in cancer progression.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[1] Its overactivity is common in many cancers.

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F | Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb P S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Benzofuran Inhibitor Benzofuran Inhibitor Benzofuran Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway and point of inhibition.

Table 1: In Vitro Activity of Representative Benzofuran-Based CDK2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
9h CDK240.91[2][3]
11d CDK241.70[2][3]
11e CDK246.88[2][3]
13c CDK252.63[2][3]
Staurosporine (Reference) CDK256.76[2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf/MEK/ERK Pathway Raf/MEK/ERK Pathway PKC->Raf/MEK/ERK Pathway Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Akt->Endothelial Cell Proliferation, Migration, Survival Raf/MEK/ERK Pathway->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Benzofuran Inhibitor Benzofuran Inhibitor Benzofuran Inhibitor->VEGFR-2

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Table 2: In Vitro Activity of Representative Benzofuran-Based VEGFR-2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
5c VEGFR-21.07[4]
4g VEGFR-2N/A (Effective inhibition shown)

Note: Specific IC50 for 4g was not provided in the source, but it was identified as a potent inhibitor.

In Vitro Kinase Assay Protocols

General Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_0 Kinase Inhibition Assay A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Benzofuran derivative) B Incubate Kinase, Substrate, and Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Detect Signal D->E F Data Analysis (IC50 determination) E->F

Caption: General experimental workflow for an in vitro kinase assay.

Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the microplate.

  • Add 2.5 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate peptide in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • Kinase-Glo® Max Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • To the wells of a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and the peptide substrate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Terminate the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Through straightforward and scalable synthetic transformations, it provides access to potent inhibitors of key oncogenic kinases such as CDK2 and VEGFR-2. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of novel benzofuran-based kinase inhibitors for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl benzofuran-5-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing a Sonogashira coupling followed by an intramolecular cyclization pathway.

Q1: My Sonogashira coupling reaction is showing low to no yield of the desired alkynyl intermediate. What are the potential causes and solutions?

A1: Low yields in Sonogashira couplings are a common issue. Here are several factors to investigate:

  • Catalyst Deactivation: The Palladium catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). The appearance of palladium black can be an indicator of catalyst decomposition.

  • Inactive Catalysts: The quality of both the palladium and copper catalysts is crucial. Ensure they are from a reliable source and have been stored correctly to prevent degradation.

  • Insufficient Base: A suitable base is required for the deprotonation of the terminal alkyne. Ensure you are using a sufficient excess of an appropriate amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While THF and DMF are commonly used, sometimes switching to a different solvent or using a co-solvent system can improve yields.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct in my Sonogashira reaction. How can I minimize this?

A2: Alkyne homocoupling is a frequent side reaction, especially when a copper co-catalyst is employed.[1] Consider the following strategies to mitigate this issue:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1] This may necessitate a higher palladium catalyst loading or the use of more specialized ligands.

  • Choice of Amine Base: The steric properties of the amine base can influence the rate of homocoupling. Using a bulkier amine like DIPEA can sometimes reduce the formation of this byproduct.

  • Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[1]

Q3: The intramolecular cyclization step to form the benzofuran ring is not proceeding efficiently. What are the common failure points?

A3: Inefficient cyclization can be due to several factors. Here are some troubleshooting steps:

  • Choice of Catalyst/Reagent: For base-mediated cyclizations, ensure the base is strong enough to deprotonate the phenolic hydroxyl group. For metal-catalyzed cyclizations (e.g., with gold or other transition metals), ensure the catalyst is active and the reaction conditions are optimal.

  • Reaction Temperature: The cyclization step may require elevated temperatures to proceed at a reasonable rate. Experiment with increasing the reaction temperature incrementally.

  • Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Consider screening different solvents to find the optimal medium for the reaction.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: Purification of benzofuran derivatives can be challenging due to the presence of closely related impurities.

  • Column Chromatography: This is the most common method for purifying benzofuran derivatives. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of benzofuran synthesis, based on literature data for structurally related compounds. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Yield in Palladium-Catalyzed Benzofuran Synthesis

EntryPalladium CatalystLigandCo-catalystSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃CuIEt₃NRefluxGood
2PdCl₂(PPh₃)₂-CuIDMF100High
3[Pd(η³-C₃H₅)Cl]₂XPhos-MeCN/THF120High
4Pd₂(dba)₃dppf-MeCN120High

Yields are qualitative and based on general outcomes reported in the literature for similar reactions.

Table 2: Influence of Solvent and Base on Reaction Yield

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₃PO₄12085-95
2DMFEt₃N10080-90
3AcetonitrileK₂CO₃12075-85
4DioxaneCs₂CO₃10070-80

Yields are approximate and based on reported values for analogous benzofuran syntheses.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via a Sonogashira coupling followed by intramolecular cyclization. This protocol is adapted from procedures for similar benzofuran syntheses and should be optimized for the specific substrates and conditions used.

Step 1: Sonogashira Coupling of Methyl 4-hydroxy-3-iodobenzoate with a Terminal Alkyne

  • To a dried Schlenk flask, add methyl 4-hydroxy-3-iodobenzoate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., triethylamine or a mixture of DMF and an amine base).

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the product from Step 1 in a suitable solvent (e.g., DMF or toluene).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to a temperature that facilitates cyclization (e.g., 100-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key chemical pathway, a troubleshooting workflow, and the relationship between reaction parameters and yield.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Start Methyl 4-hydroxy-3-iodobenzoate + Terminal Alkyne Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N) Start->Catalyst Reaction Conditions Intermediate Alkynyl Intermediate Catalyst->Intermediate Cyclization_Step Base (e.g., K₂CO₃) Heat Intermediate->Cyclization_Step Product This compound Cyclization_Step->Product

Caption: Synthetic pathway for this compound.

G Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckInert Ensure Inert Atmosphere Start->CheckInert CheckBase Verify Base Strength and Stoichiometry Start->CheckBase CheckTemp Optimize Reaction Temperature Start->CheckTemp Homocoupling Significant Homocoupling Byproduct? CheckTemp->Homocoupling CopperFree Switch to Copper-Free Conditions Homocoupling->CopperFree Yes BulkyBase Use a Bulkier Amine Base Homocoupling->BulkyBase Yes SlowAddition Slowly Add the Alkyne Homocoupling->SlowAddition Yes Purification Difficulty in Purification? Homocoupling->Purification No Column Optimize Column Chromatography Purification->Column Yes Recrystallize Attempt Recrystallization Purification->Recrystallize Yes

Caption: Troubleshooting workflow for synthesis issues.

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Catalyst Catalyst Choice & Loading Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity SideProducts Side Products Catalyst->SideProducts Solvent Solvent Solvent->Yield Solvent->Purity Temperature Temperature Temperature->Yield Temperature->SideProducts Base Base Base->Yield Base->SideProducts

Caption: Relationship between parameters and outcomes.

References

"Methyl benzofuran-5-carboxylate" synthesis common side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of methyl benzofuran-5-carboxylate, focusing on common side reactions and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

While various methods exist for constructing the benzofuran core, a prevalent strategy for synthesizing 5-carboxy-substituted benzofurans involves the coupling and subsequent cyclization of a substituted phenol.[1][2] A typical modern approach is the Palladium-catalyzed Sonogashira coupling of a functionalized iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1][3]

A common starting material for this synthesis is methyl 4-hydroxy-3-iodobenzoate.[4][5] This intermediate allows for the introduction of a two-carbon unit at the 3-position via coupling, which then cyclizes with the hydroxyl group at the 4-position to form the benzofuran ring system.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

Observing multiple spots on a TLC plate is a common issue and points to the formation of one or more byproducts. Depending on the synthetic route, these can include:

  • Incomplete Cyclization: The intermediate formed after the initial coupling reaction (e.g., after a Sonogashira coupling) may not have fully cyclized. This results in a linear, uncyclized byproduct, such as a substituted 2-(2-hydroxyphenyl)acrylate.[6]

  • Starting Materials: Unreacted starting materials, particularly the iodophenol precursor, are often present in the crude product mixture.

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions, homocoupling of the terminal alkyne is a frequent side reaction, leading to symmetrical di-alkyne byproducts.

  • Regioisomers: Depending on the substitution pattern of the precursors, the formation of regioisomers can occur, although this is less common when using a pre-functionalized benzene ring like methyl 4-hydroxy-3-iodobenzoate.[7]

  • Dehalogenated Starting Material: Reductive dehalogenation of the aryl iodide starting material can occur, leading to the formation of methyl 4-hydroxybenzoate.

  • Hydrolysis Products: If moisture is present during the reaction or workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (benzofuran-5-carboxylic acid).[7]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity: The palladium catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions (e.g., nitrogen or argon atmosphere). The formation of palladium black is a visual indicator of catalyst decomposition.[6] Ensure all solvents are properly degassed and that high-quality catalysts are used.

  • Insufficient Base: Many coupling and cyclization reactions require a base to proceed.[6] Ensure the base is anhydrous, of sufficient strength, and used in the correct stoichiometric amount.

  • Reaction Temperature: The optimal temperature is crucial. Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can cause decomposition of starting materials, products, or the catalyst, leading to byproduct formation.[7]

  • Purity of Reagents: Impurities in starting materials, such as the aryl halide or alkyne, can interfere with the catalytic cycle.[7] Ensure all reagents are pure and dry before use.

  • Reaction Time: Monitor the reaction's progress by TLC or GC-MS to determine the optimal time. Stopping the reaction too early will leave unreacted starting materials, while running it for too long can lead to product degradation.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific byproducts and provides strategies to minimize their formation.

Issue 1: Formation of Polyhalogenated Byproducts

In syntheses that involve halogenation steps, such as the iodination of methyl 4-hydroxybenzoate to prepare the precursor, over-halogenation can occur.

Cause:

  • Using an excess of the halogenating agent.

  • Reaction temperature being too high, increasing reactivity.

Solution:

  • Carefully control the stoichiometry of the halogenating agent (e.g., ICl).

  • Add the halogenating agent slowly and maintain the recommended reaction temperature to control the reaction rate.[4]

  • Monitor the reaction progress closely to avoid prolonged reaction times.

Issue 2: Presence of Ring-Opened Intermediates

In syntheses involving a Perkin rearrangement from a 3-halocoumarin, the reaction can stall after the initial base-catalyzed ring opening, leaving a (Z)-2-halo-3-(2-hydroxyphenyl)acrylate intermediate.[6][8]

Cause:

  • Inefficient intramolecular nucleophilic attack of the phenoxide on the vinyl halide.

  • Insufficient heating or reaction time for the cyclization step.[6]

Solution:

  • Ensure the reaction is heated to the optimal temperature to facilitate the cyclization.

  • Use a sufficiently concentrated reaction mixture to promote the intramolecular reaction.[6]

Issue 3: Hydrolysis of the Methyl Ester

The methyl ester functional group can be sensitive to both acidic and basic conditions, especially in the presence of water.

Cause:

  • Presence of water in the reaction mixture.

  • Strongly acidic or basic workup conditions.[7]

  • Prolonged heating in protic solvents like methanol or ethanol.

Solution:

  • Use anhydrous solvents and reagents.

  • Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

  • If an aqueous workup is necessary, perform it at low temperatures and neutralize the mixture promptly.

  • Purify the product using methods that do not involve prolonged exposure to harsh pH conditions.

Data Summary

The yield of benzofuran derivatives is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparative table illustrating yields from various palladium-catalyzed methods for synthesizing substituted benzofurans.

PrecursorsCatalyst SystemBase / AdditiveSolventYield (%)Reference
2-Iodophenol & Terminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamine70-91%[1]
Benzofuran & Aryl IodidePd(OAc)₂Ag₂O / 2-Nitrobenzoic AcidDichloromethaneup to 100%[9]
o-Iodoanisole & Terminal AlkynePd(PPh₃)₂Cl₂ / CuICesium CarbonateDMFNot specified[10]
Phenol & Unactivated OlefinPalladium CatalystNot specifiedNot specifiedNot specified[11][12]

Experimental Protocols

Protocol: Synthesis of Methyl 4-hydroxy-3-iodobenzoate (Precursor)

This protocol is adapted from a standard procedure for the iodination of methyl 4-hydroxybenzoate.[4]

Materials:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Iodine monochloride (ICl) (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve methyl 4-hydroxybenzoate in glacial acetic acid in a round-bottom flask.

  • Heat the solution to 65 °C with stirring.

  • Prepare a solution of iodine monochloride in a minimal amount of glacial acetic acid.

  • Add the ICl solution dropwise to the heated reaction mixture over approximately 40 minutes.

  • Maintain the reaction at 65 °C for 5 hours, then allow it to stir at room temperature for 16 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water to remove residual acetic acid.

  • Dry the product under vacuum to yield methyl 4-hydroxy-3-iodobenzoate.

Protocol: Palladium-Catalyzed Cyclization to form a Benzofuran Carboxylate

This is a general protocol for a one-pot tandem Heck alkynylation/cyclization to synthesize a 2-substituted benzofuran derivative, which can be adapted for the 5-carboxylate.[13]

Materials:

  • Methyl 4-hydroxy-3-iodobenzoate (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 2-5 mol%)

  • Anhydrous Base (e.g., Triethylamine or DBU)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and methyl 4-hydroxy-3-iodobenzoate.

  • Add the anhydrous solvent, followed by the anhydrous base.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired this compound derivative.

Visualized Workflows and Pathways

SynthesisPathway cluster_start Starting Materials A Methyl 4-hydroxy-3-iodobenzoate C Palladium-Catalyzed Sonogashira Coupling A->C Pd(II)/Cu(I) Base, Heat B Terminal Alkyne B->C Pd(II)/Cu(I) Base, Heat D Alkynyl Phenol Intermediate C->D E Intramolecular Cyclization (Annulation) D->E Base or Heat F This compound (Final Product) E->F

Caption: General synthetic pathway for this compound via Sonogashira coupling and subsequent intramolecular cyclization.

SideReactions cluster_byproducts Potential Byproducts Start Reaction Mixture (Aryl Iodide + Alkyne) MainPath Desired Reaction: Heterocoupling & Cyclization Start->MainPath Byproduct1 Homocoupled Alkyne Start->Byproduct1 Side Reaction 1 (Inefficient Coupling) Byproduct3 Dehalogenated Starting Material Start->Byproduct3 Side Reaction 3 (Reduction) Product This compound MainPath->Product High Yield Byproduct2 Uncyclized Intermediate MainPath->Byproduct2 Side Reaction 2 (Incomplete Cyclization) Byproduct4 Hydrolyzed Product (Carboxylic Acid) Product->Byproduct4 Side Reaction 4 (H₂O Present)

Caption: Diagram illustrating the main reaction pathway versus common side reactions leading to the formation of byproducts.

Troubleshooting Start Problem: Low Yield or Impure Product Q1 Check Reagents: Are they pure and anhydrous? Start->Q1 A1_Yes Reagents OK Q1->A1_Yes Yes A1_No Action: Purify/dry starting materials. Use fresh anhydrous solvents. Q1->A1_No No Q2 Check Atmosphere: Is the reaction fully inert? A1_Yes->Q2 End Re-run optimized reaction A1_No->End A2_Yes Atmosphere OK Q2->A2_Yes Yes A2_No Action: Degas solvents thoroughly. Improve N₂/Ar purge. Q2->A2_No No Q3 Check Catalyst: Is Pd black visible? Is catalyst fresh? A2_Yes->Q3 A2_No->End A3_Yes Catalyst OK Q3->A3_Yes Yes A3_No Action: Use fresh catalyst. Consider a different ligand or Pd source. Q3->A3_No No Q4 Check Conditions: Is temp/time optimal? A3_Yes->Q4 A3_No->End A4_Yes Conditions OK Q4->A4_Yes Yes A4_No Action: Optimize temperature. Monitor reaction by TLC/GC to find optimal time. Q4->A4_No No A4_Yes->End A4_No->End

References

Technical Support Center: Purification of Crude "Methyl benzofuran-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl benzofuran-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically include unreacted starting materials, reagents from the cyclization step, and structurally similar side-products. For instance, if prepared from a substituted phenol and an acetylenic compound, you might find residual phenol or homocoupled byproducts. Incomplete cyclization or side reactions can also lead to isomeric impurities or polymeric material.

Q2: My purified this compound appears as an oil, but I was expecting a solid. Is this normal?

A2: While some benzofuran derivatives are solids, it is not uncommon for this compound to be initially isolated as an oil, especially if residual solvents or minor impurities are present. These can inhibit crystallization. Thorough drying under high vacuum is recommended. If the product remains an oil, it does not necessarily indicate impurity, but further characterization is advised.

Q3: What are the recommended initial purification techniques for crude this compound?

A3: The most widely used and effective methods for the initial purification of this compound are column chromatography on silica gel followed by recrystallization.[1] Column chromatography is excellent for removing significant quantities of impurities with different polarities, while recrystallization is highly effective for removing minor, structurally similar impurities to achieve high purity.

Q4: Can this compound degrade during purification?

A4: Yes, benzofuran derivatives can be sensitive to acidic conditions. Prolonged exposure to standard silica gel, which is slightly acidic, can potentially lead to degradation, especially if the compound is sensitive.[2] This can result in lower yields and the formation of new impurities.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What could be the cause and how can I improve the recovery?

Answer: Low recovery from a silica gel column can be attributed to several factors, primarily the irreversible adsorption of the product onto the stationary phase or its degradation.[2]

Troubleshooting Steps:

  • Deactivate the Silica Gel: To mitigate potential degradation on the acidic silica surface, consider neutralizing the silica gel. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a base, such as triethylamine (~1%), before packing the column.[2]

  • Optimize the Eluent System: A well-optimized mobile phase is crucial. The ideal system should provide a good separation between your product and impurities with a target Rf value for your product between 0.2 and 0.4 on a TLC plate.[2] This ensures the compound does not remain on the column for an extended period, minimizing the chances of degradation and adsorption.

  • Use an Alternative Stationary Phase: If low recovery persists, consider using a less acidic stationary phase like neutral alumina.[2] This can be particularly beneficial for acid-sensitive compounds.

  • Employ Flash Chromatography: Minimizing the contact time between the compound and the stationary phase is key. Flash chromatography, which uses pressure to increase the flow rate, can significantly reduce the purification time and, consequently, the risk of degradation.[2]

Issue 2: Persistent Impurities After Column Chromatography

Question: After column chromatography, my NMR/LC-MS analysis still shows the presence of impurities. How can I remove these?

Answer: Persistent impurities are often structurally very similar to the target compound, making them difficult to separate by chromatography alone.

Troubleshooting Steps:

  • Recrystallization: This is a powerful technique for removing minor impurities from a solid product.[2] The key is to find a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Optimize Chromatographic Conditions: If recrystallization is not feasible or effective, revisit your column chromatography protocol. A shallower solvent gradient during elution can enhance the separation of closely eluting compounds.[2]

  • Preparative HPLC: For very challenging separations where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography.

Issue 3: The Product Fails to Crystallize

Question: My this compound is an oil and I cannot get it to crystallize. What should I do?

Answer: The presence of even small amounts of residual solvent or impurities can significantly hinder crystallization.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.[2]

  • Trituration: This technique involves stirring the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This can induce the precipitation of the product as a solid, which can then be collected by filtration.[2]

  • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "non-solvent" or "anti-solvent" (in which the product is poorly soluble) until the solution becomes slightly turbid. A small addition of the "good" solvent can be used to redissolve any precipitate, and then the solution should be allowed to cool slowly to encourage crystal formation.[3]

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Related Benzofuran Derivatives

CompoundEluent System (v/v)Rf Value
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylateChloroform/Methanol (98:2)Not specified
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylateChloroform/Methanol (95:5)Not specified
Methyl 2-(p-tolyl)benzofuranHexane/Ethyl Acetate (15:1)Not specified

Note: Rf values are highly dependent on specific experimental conditions (plate type, chamber saturation, temperature) and should be determined experimentally for this compound.

Table 2: Column Chromatography Parameters for Benzofuran Derivatives

Stationary PhaseEluent SystemApplication
Silica GelChloroformPurification of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.[1]
Silica GelHexane/Ethyl AcetateGeneral purification of benzofuran derivatives.
Silica GelChloroform/MethanolPurification of halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Eluent Selection: Begin by determining a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for benzofuran derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or methanol-acetone mixtures have been used for similar benzofuran derivatives.[1][4]

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.[2]

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude_Product Crude Methyl benzofuran-5-carboxylate Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Check Purity Analysis (NMR, LC-MS) Recrystallization->Purity_Check Purity_Check->Column_Chromatography If Impure Pure_Product Pure Product Purity_Check->Pure_Product If Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Low_Recovery Problem Low Recovery from Column Chromatography Cause1 Product Degradation on Acidic Silica Problem->Cause1 Cause2 Irreversible Adsorption Problem->Cause2 Solution1 Deactivate Silica Gel (e.g., with Triethylamine) Cause1->Solution1 Solution2 Use Alternative Stationary Phase (e.g., Neutral Alumina) Cause1->Solution2 Solution3 Optimize Eluent System (Target Rf 0.2-0.4) Cause2->Solution3 Solution4 Employ Flash Chromatography (Reduce Contact Time) Cause2->Solution4

Caption: Troubleshooting logic for low recovery during column chromatography.

References

Technical Support Center: Crystallization of Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Methyl benzofuran-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is a solid compound with the following properties:

PropertyValue
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
Boiling Point257.7 °C at 760 mmHg

Q2: Which solvents are commonly used for the crystallization of benzofuran derivatives?

While specific data for this compound is limited, common solvents for the crystallization of related benzofuran derivatives include:

  • Ethanol

  • Methanol

  • Acetone

  • Petroleum ether-ethyl acetate mixtures[1]

  • Methanol-acetone mixtures[2]

Based on the purification of similar compounds like Methyl 5-methoxy-1-benzofuran-3-carboxylate, ethanol is a promising solvent for recrystallization.[3]

Q3: My compound will not crystallize. What are the initial troubleshooting steps?

If you are facing difficulty in inducing crystallization, consider the following workflow:

Caption: Initial steps for inducing crystallization.

Q4: I have very low crystal yield. How can I improve it?

Low yield can be addressed by optimizing several factors. The following diagram outlines a systematic approach to improving your crystal yield.

Caption: Workflow for improving crystal yield.

Q5: The purity of my crystals is not satisfactory. What should I do?

Impure crystals often result from issues with the recrystallization process. Here is a guide to improving crystal purity.

Caption: Steps to improve crystal purity.

Experimental Protocols

General Recrystallization Protocol for this compound (starting point)

This protocol is a general guideline based on methods used for similar benzofuran derivatives and should be optimized for your specific needs.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility at elevated temperatures. Based on related compounds, start with ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized by the user. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Optimizing Synthesis of Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl benzofuran-5-carboxylate. The following sections offer detailed experimental protocols, data summaries, and logical workflows to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the benzofuran core of this compound?

A1: The most prevalent and effective methods involve intramolecular cyclization. Key strategies include:

  • Palladium/Copper-Catalyzed Sonogashira Coupling followed by Cyclization: This is a robust method starting from an ortho-iodophenol and a terminal alkyne.[1][2] The reaction first forms a carbon-carbon bond between the phenol and alkyne, which then undergoes an intramolecular cyclization to form the benzofuran ring.[1][3]

  • Copper-Catalyzed Cyclization: These reactions offer a more cost-effective alternative to palladium-based methods and can be used for various intramolecular C-O bond formations to construct the benzofuran ring.[4][5][6]

  • Tandem Oxidative Coupling and Cyclization: This approach can synthesize 5-hydroxybenzofurans from β-dicarbonyl compounds and hydroquinones, which can then be further modified.[7]

Q2: I am observing low to no yield in my Palladium-catalyzed Sonogashira coupling/cyclization. What are the likely causes?

A2: Low yields in this reaction are common and can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst (e.g., (PPh₃)₂PdCl₂) or the copper co-catalyst (e.g., CuI) may be old, improperly stored, or of poor quality, leading to deactivation.[1] The formation of palladium black is a visual indicator of catalyst decomposition.

  • Oxygen Contamination: The presence of oxygen can poison the palladium catalyst. It is crucial to degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Inadequate Base: A sufficient amount of a suitable base (e.g., triethylamine, K₃PO₄) is critical for the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.[3]

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, especially when a copper co-catalyst is used, leading to the formation of alkyne dimers and reducing the yield of the desired product.

Q3: How can I minimize the formation of side products in my reaction?

A3: To minimize side products:

  • For Sonogashira reactions: Slow addition of the terminal alkyne to the reaction mixture can reduce the rate of homocoupling.

  • Ensure Purity of Starting Materials: Impurities in the starting materials (ortho-halophenol, alkyne) can interfere with the catalytic cycle.

  • Optimize Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition and the formation of tar-like substances. A gradual optimization of the temperature is recommended.[7]

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[8] A common eluent system is a gradient of ethyl acetate in hexane. The fractions should be monitored by thin-layer chromatography (TLC) to isolate the pure product.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium and/or copper catalyst. - Ensure catalysts are stored under an inert atmosphere. - Consider a different ligand for the palladium catalyst (e.g., Xantphos).[3]
Reaction Conditions - Thoroughly degas all solvents and reagents. - Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). - Optimize the reaction temperature; start at a lower temperature and gradually increase. - Increase the amount of base used.
Reagent Quality - Check the purity of starting materials by NMR or GC-MS. - Ensure solvents are anhydrous.
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Alkyne Homocoupling - Add the terminal alkyne to the reaction mixture slowly using a syringe pump. - Consider a copper-free Sonogashira protocol if homocoupling is severe.
Incomplete Cyclization - Increase the reaction temperature or time after the initial coupling step is complete (monitor by TLC). - Ensure a strong enough base is used to facilitate the intramolecular cyclization.
Formation of Tar/Polymer - Lower the reaction temperature. - Ensure the reaction is not exposed to strong acids, which can cause decomposition of the furan ring.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of benzofuran carboxylates based on common catalytic systems.

Parameter Pd/Cu-Catalyzed Sonogashira/Cyclization Copper-Catalyzed Cyclization
Catalyst (PPh₃)₂PdCl₂ (2 mol%)CuI or CuBr (5-10 mol%)
Co-catalyst/Ligand CuI (4 mol%), PPh₃ or Xantphos1,10-phenanthroline
Base Triethylamine (Et₃N) or K₃PO₄Cs₂CO₃ or K₂CO₃
Solvent Triethylamine, Toluene, or DMFDMSO or DMF
Temperature 60 - 120 °C90 - 110 °C
Typical Yields 70 - 95%65 - 85%

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling and Cyclization (Adapted from similar syntheses)

This protocol is adapted from established procedures for synthesizing substituted benzofurans.[1][3]

Materials:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 mmol)

  • Ethynyltrimethylsilane (1.2 mmol)

  • (PPh₃)₂PdCl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrabutylammonium fluoride (TBAF, 1.1 mmol)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried flask under an argon atmosphere, add methyl 3-hydroxy-4-iodobenzoate, (PPh₃)₂PdCl₂, and CuI.

  • Add degassed triethylamine and ethynyltrimethylsilane.

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add TBAF to the reaction mixture to deprotect the silylated alkyne and stir for 1 hour.

  • Increase the temperature to 100-120 °C to facilitate the intramolecular cyclization. Monitor by TLC until the intermediate is consumed.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield this compound.

Mandatory Visualizations

Experimental Workflow for Sonogashira Coupling and Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry flask under Argon add_reagents Add Methyl 3-hydroxy-4-iodobenzoate, (PPh₃)₂PdCl₂, CuI start->add_reagents add_solvent_alkyne Add degassed Et₃N and Ethynyltrimethylsilane add_reagents->add_solvent_alkyne heat_coupling Heat to 60°C for 4-6h (Sonogashira Coupling) add_solvent_alkyne->heat_coupling monitor1 Monitor by TLC heat_coupling->monitor1 cool1 Cool to RT monitor1->cool1 Reaction Complete deprotect Add TBAF for desilylation (Stir for 1h) cool1->deprotect heat_cyclization Heat to 100-120°C (Intramolecular Cyclization) deprotect->heat_cyclization monitor2 Monitor by TLC heat_cyclization->monitor2 cool2 Cool to RT monitor2->cool2 Reaction Complete extract Dilute with Ethyl Acetate, wash with H₂O and Brine cool2->extract dry Dry over Na₂SO₄, filter, and concentrate extract->dry purify Column Chromatography (Silica gel, Hexane/EtOAc) dry->purify product Pure Methyl benzofuran-5-carboxylate purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Benzofuran Synthesis

G start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inactive Is catalyst old or improperly stored? check_catalyst->catalyst_inactive palladium_black Is Palladium black observed? check_catalyst->palladium_black inert_atm Is inert atmosphere adequate? check_conditions->inert_atm temp_opt Is temperature optimized? check_conditions->temp_opt base_check Is base sufficient and appropriate? check_conditions->base_check purity_check Are starting materials pure? check_reagents->purity_check solvent_dry Are solvents anhydrous? check_reagents->solvent_dry sol_catalyst1 Use fresh catalyst. Store under inert gas. catalyst_inactive->sol_catalyst1 Yes sol_catalyst2 Indicates catalyst decomposition. Improve inert atmosphere. palladium_black->sol_catalyst2 Yes end Yield Improved sol_catalyst1->end sol_catalyst2->end sol_cond1 Degas solvents thoroughly. Ensure positive pressure of N₂/Ar. inert_atm->sol_cond1 No sol_cond2 Systematically vary temperature (e.g., RT to 100°C). temp_opt->sol_cond2 No sol_cond3 Use excess of a suitable base (e.g., Et₃N, K₃PO₄). base_check->sol_cond3 No sol_cond1->end sol_cond2->end sol_cond3->end sol_reagent1 Purify starting materials (distillation, recrystallization). purity_check->sol_reagent1 No sol_reagent2 Use freshly dried solvents. solvent_dry->sol_reagent2 No sol_reagent1->end sol_reagent2->end

Caption: Troubleshooting workflow for low yield in benzofuran synthesis.

References

Technical Support Center: Purification of Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl benzofuran-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side-products, or decomposition. These may include:

  • Unreacted starting materials: Such as salicylaldehyde derivatives or methyl propiolate.

  • By-products from side reactions: Depending on the synthetic route, these could include isomers or related benzofuran derivatives.[1][2]

  • Hydrolysis product: Benzofuran-5-carboxylic acid can be present if the methyl ester is hydrolyzed during workup or purification.[3]

  • Residual catalysts and reagents: Such as palladium catalysts, bases (e.g., K₂CO₃), or solvents.[4]

Q2: My final product of this compound is an oil and does not solidify. What should I do?

A2: If your product is an oil, it is likely impure. You can try the following:

  • Column Chromatography: This is the most effective method to remove a wide range of impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) should be employed.[5][6][7]

  • Trituration: Try adding a non-polar solvent like hexane or pentane and scratching the inside of the flask with a glass rod. This can sometimes induce crystallization.

  • Solvent Removal: Ensure all residual solvent has been removed under high vacuum, as this can prevent solidification.

Q3: My NMR spectrum shows unexpected peaks after purification. What could they be?

A3: Unexpected peaks in the NMR spectrum can indicate several possibilities:

  • Residual Solvents: Check for common NMR solvent peaks (e.g., ethyl acetate, dichloromethane, hexane).

  • Starting Materials or By-products: Compare the spectrum with the spectra of your starting materials and consider potential side products from your reaction.

  • Isomers: Depending on the reaction conditions, you might have formed a regioisomer of this compound.

  • Hydrolysis: A broad peak might indicate the carboxylic acid proton from the hydrolyzed ester.

Q4: What is the recommended method for purifying this compound on a large scale?

A4: For large-scale purification, recrystallization is often more practical than column chromatography. You will need to perform solvent screening to find a suitable solvent or solvent mixture that dissolves the compound at high temperatures but not at low temperatures. Common solvents for recrystallization of benzofuran derivatives include methanol, ethanol, or mixtures of ethyl acetate and hexane.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar/non-polar for the chosen eluent. Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3-0.4 for better separation.[5]
Product is adsorbing irreversibly to the silica gel. Try deactivating the silica gel with a small percentage of triethylamine in your eluent system, especially if your compound is basic. Alternatively, consider using a different stationary phase like alumina.
Product is volatile and co-evaporating with the solvent. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of product.
Issue 2: Product Purity Does Not Improve After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent choice. The impurity may have similar solubility to your product in the chosen solvent. Perform a systematic solvent screen to find a solvent that solubilizes your product at high temperatures and your impurity at low temperatures, or vice-versa.
Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
Insufficient washing of crystals. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 5% ethyl acetate in hexane).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., from 5% to 20% ethyl acetate in hexane) to facilitate the separation of compounds.[6][11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include methanol, ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[10]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The choice of purification method can significantly impact the final purity and yield of this compound. The following table provides a representative comparison of typical outcomes.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Notes
Column Chromatography 70-85%>98%60-85%Effective for removing a wide range of impurities.
Recrystallization 85-95%>99%70-90%Best for removing small amounts of impurities from a mostly pure product.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_assessment Initial Assessment cluster_purification Purification cluster_outcome Outcome Crude_Product Crude Product Analyze_Purity Analyze Purity (TLC, NMR) Crude_Product->Analyze_Purity Column_Chromatography Column Chromatography Analyze_Purity->Column_Chromatography High Impurity Load Recrystallization Recrystallization Analyze_Purity->Recrystallization Low Impurity Load Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization->Pure_Product Recrystallization->Impure_Fractions Further_Purification Further Purification Impure_Fractions->Further_Purification Further_Purification->Column_Chromatography Re-run

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impurity Removal Start Impure Product Detected Identify_Impurity Identify Impurity Type (NMR, MS, TLC) Start->Identify_Impurity Is_Starting_Material Starting Material? Identify_Impurity->Is_Starting_Material Is_Byproduct Side-Product? Is_Starting_Material->Is_Byproduct No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Is_Starting_Material->Optimize_Reaction Yes Is_Hydrolysis Hydrolysis Product? Is_Byproduct->Is_Hydrolysis No Column_Chromatography Column Chromatography Is_Byproduct->Column_Chromatography Yes Acid_Wash Aqueous Wash (e.g., NaHCO3) to Remove Acid Is_Hydrolysis->Acid_Wash Yes Recrystallization Recrystallization Is_Hydrolysis->Recrystallization No Optimize_Reaction->Start Re-synthesize Column_Chromatography->Start Re-assess Purity Acid_Wash->Start Re-assess Purity Recrystallization->Start Re-assess Purity

Caption: Decision tree for troubleshooting impurity removal.

References

Technical Support Center: Synthesis of Methyl Benzofuran-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl benzofuran-5-carboxylate and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound derivative consistently low?

Answer:

Low yields in the synthesis of benzofuran derivatives can stem from several factors. Common culprits include incomplete reaction, side reactions, and degradation of the product. Here are some potential causes and troubleshooting steps:

  • Inefficient Cyclization: The core benzofuran ring formation is a critical step. If you are using a palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization, ensure your catalyst is active and the reaction conditions are strictly anaerobic.[1] Deactivation of the palladium catalyst can lead to incomplete conversion.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. For instance, in some cyclization reactions, heating to reflux is necessary to drive the reaction to completion.[2] Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[3] It is essential to optimize the temperature for your specific reaction.

  • Presence of Water: Certain reactions, like the Larock reaction, are sensitive to water. The use of bases like sodium bicarbonate at high temperatures can produce water, which may hinder the reaction and lead to very low yields.[4] Ensure all your reagents and solvents are anhydrous.

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the reaction, leading to lower yields. In such cases, you may need to use a more active catalyst or harsher reaction conditions, though this must be balanced against the risk of side reactions.

Question 2: I am observing the formation of multiple side products, particularly halogenated derivatives. How can I minimize these?

Answer:

The formation of halogenated side products is a common issue, especially when using halogenating agents or when starting materials contain halogen substituents.

  • Control of Halogenating Agent Stoichiometry: When performing bromination or chlorination, the stoichiometry of the halogenating agent (e.g., Br₂, NBS) is critical. Using an equimolar amount of the reagent can favor mono-substitution, while an excess can lead to di-substitution or substitution at undesired positions, such as the methyl group on the benzofuran ring.[5]

  • Reaction Conditions for Halogenation: The solvent and temperature can influence the outcome of halogenation reactions. For instance, conducting bromination in chloroform at room temperature can provide better control over the reaction.[5]

  • Purification Challenges: Separating the desired product from halogenated impurities can be challenging due to similar polarities. Column chromatography with a carefully selected eluent system is often necessary.[5] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and minimize the formation of multiple products.[5]

Question 3: My final product is difficult to purify and appears as a dark, tar-like substance. What is the cause and how can I fix it?

Answer:

The formation of dark, polymeric tars is a strong indication of product or starting material decomposition.[3]

  • Harsh Reaction Conditions: The use of strong acids or high temperatures can cause the electron-rich furan ring to open, leading to polymerization.[3] Consider using milder reaction conditions, such as a lower temperature or a weaker acid.

  • Air Sensitivity: Some intermediates or the final benzofuran product might be sensitive to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Purification Strategy: If you are consistently getting tar-like products, it might be beneficial to purify the intermediates at each step of the synthesis rather than attempting a one-pot reaction. This can help to remove impurities that might be catalyzing the decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the benzofuran scaffold of this compound?

A1: Several methods are employed for the synthesis of the benzofuran ring system. Some of the most common approaches include:

  • Palladium-Copper Catalyzed Reactions: Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a widely used and versatile method.[1]

  • Acid-Mediated Cyclization: The cyclization of o-alkynylphenols can be mediated by acids like triflic acid.[6]

  • Intramolecular Wittig Reaction: Photochemical intramolecular Wittig reactions can also be used to construct the benzofuran ring, often with fewer by-products, though yields can be lower.[7]

  • From Salicylaldehydes: Reactions of salicylaldehydes with compounds like methyl chloroacetate in the presence of a base can lead to the formation of benzofuran esters.[2]

Q2: How can I introduce the methyl ester at the 5-position of the benzofuran ring?

A2: The carboxylate group is typically introduced at an early stage of the synthesis. One common strategy is to start with a commercially available phenol that already contains a carboxylic acid or ester group at the desired position. For example, starting with a substituted 4-hydroxybenzoic acid derivative. Alternatively, the carboxyl group can be introduced via functional group transformations on the benzene ring of a pre-formed benzofuran, though this can sometimes lead to issues with regioselectivity.

Q3: What analytical techniques are essential for characterizing this compound derivatives?

A3: A combination of spectroscopic methods is crucial for the structural confirmation of your synthesized compounds. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the chemical structure and confirming the presence of all functional groups.[5][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the ester carbonyl group.

  • Thin-Layer Chromatography (TLC): TLC is a vital tool for monitoring the progress of the reaction and for the initial assessment of product purity.[5]

Data Presentation

Table 1: Summary of Yields for Different Benzofuran Ester Synthesis Methods

Starting MaterialsReaction TypeProductYield (%)Reference
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, (CH₃O)₂SO₂, K₂CO₃EsterificationMethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate78%[5]
Bromo salicylaldehyde, Methyl chloroacetate, K₂CO₃Cyclization/EsterificationMethyl 5-bromo-1H-indene-2-carboxylateNot specified[2]
Methyl 5-bromo-1H-indene-2-carboxylate, 4-chlorophenylboronic acid, Pd(PPh₃)₄, K₃PO₄Suzuki CouplingMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylateNot specified[2]
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acidEsterificationMethyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate60%[8]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [5]

  • A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K₂CO₃ (20 mmol), and an excess of (CH₃O)₂SO₂ (60 mmol) in acetone (30 mL) is refluxed for 48 hours.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the hot mixture is filtered to remove inorganic salts.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize Aryl-Substituted Benzofuran Esters [2]

  • In a reaction flask, add the bromo-benzofuran ester (e.g., Methyl 5-bromo-1H-indene-2-carboxylate) (0.46 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%).

  • Add 5-6 mL of 1,4-dioxane as the solvent and stir the mixture under an inert atmosphere for 30-45 minutes.

  • Add distilled water, the corresponding aryl boronic acid (1.1 equivalents), and potassium bicarbonate (2.2 equivalents) as the base.

  • Reflux the reaction mixture for an additional 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, the product is isolated and purified, typically by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Substituted Phenol, Alkyne) reaction Chemical Reaction (e.g., Cyclization, Esterification) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete crude Crude Product workup->crude purification Purification (Column Chromatography) crude->purification pure Pure Product purification->pure analysis Characterization (NMR, MS, IR) pure->analysis final Final Product Confirmed analysis->final

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_side_products Side Product Solutions cluster_decomposition Decomposition Solutions start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products start->side_products decomposition Decomposition (Tar) start->decomposition incomplete_reaction Incomplete Reaction? - Check catalyst activity - Optimize temperature/time low_yield->incomplete_reaction reagent_purity Reagent Purity? - Use anhydrous solvents - Purify starting materials low_yield->reagent_purity stoichiometry Incorrect Stoichiometry? - Adjust reagent ratios side_products->stoichiometry conditions Harsh Conditions? - Use milder reagents - Lower temperature side_products->conditions harsh_conditions Harsh Conditions? - Lower temperature - Use milder acid/base decomposition->harsh_conditions atmosphere Atmosphere? - Run under inert gas decomposition->atmosphere

Caption: A logical troubleshooting guide for common issues in benzofuran synthesis.

References

"Methyl benzofuran-5-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl benzofuran-5-carboxylate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at ambient room temperature in a dry, well-sealed container.[1][2] For long-term storage, particularly for high-purity reference standards, refrigeration at 2-8°C or freezing at -20°C may be considered to minimize potential degradation, as is common practice for related benzofuran derivatives.

Q2: What are the primary signs of degradation for this compound?

Visual signs of degradation can include a change in color from its typical white or off-white appearance, development of an odor, or changes in physical state such as clumping. Chemically, degradation can be identified by the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) or changes in spectroscopic data (e.g., NMR). The primary degradation pathway is likely hydrolysis of the methyl ester to the corresponding carboxylic acid.

Q3: What materials are incompatible with this compound?

This compound should not be stored with strong oxidizing agents, as they can react with the benzofuran ring system.[3] Additionally, prolonged exposure to strong acids or bases can catalyze the hydrolysis of the ester. Conditions to avoid include excessive heat, direct light, and exposure to air and moisture, as these can accelerate degradation.

Stability and Storage Data

While specific quantitative stability data for this compound under various stress conditions is not extensively published, the following table summarizes general recommendations based on available data for the compound and its structural analogs.

ParameterRecommended ConditionRationale
Temperature Ambient Room TemperatureSupplier recommendations suggest stability at ambient temperatures for routine use.[1]
2-8°C (Short- to Mid-term)Refrigeration can slow down potential degradation pathways for extended storage.
-20°C (Long-term)Freezing is recommended for the long-term preservation of analytical standards of related compounds to prevent chemical changes.
Humidity Dry/DesiccatedPrevents hydrolysis of the methyl ester functionality. Store with a desiccant where possible.
Light In the dark (e.g., amber vial)Benzofuran derivatives can be light-sensitive; protection from light minimizes photo-degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)For highly sensitive applications or long-term storage, an inert atmosphere can prevent oxidation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).[3][4][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.[6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.[7]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation. A degradation of 10-20% is generally considered suitable for validating a stability-indicating method.[4]

Example HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Troubleshooting Guide

Issue 1: Inconsistent reaction yields or the presence of unexpected byproducts.

  • Question: My reaction using this compound is giving low yields and I see multiple spots on my TLC plate. What could be the cause?

  • Answer: This could be due to the degradation of your starting material or side reactions.

    • Check the purity of your starting material: Run an analytical test (e.g., NMR, HPLC) to confirm the purity of your this compound. Degradation to the carboxylic acid can interfere with subsequent reactions.

    • Reaction Conditions: The benzofuran ring is susceptible to electrophilic attack. Strong acidic conditions can lead to side reactions.[8] If your reaction is acid-catalyzed, consider using milder acids or shorter reaction times.

    • Solvent Purity: Ensure your solvents are anhydrous, as water can cause hydrolysis of the ester.

Issue 2: Difficulty with ester hydrolysis (saponification).

  • Question: I am trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is slow or incomplete.

  • Answer: Ester hydrolysis can sometimes be challenging.

    • Choice of Base: Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the saponification of esters.[9]

    • Solvent System: Using a co-solvent like THF or methanol can help to dissolve the starting material and facilitate the reaction. However, be cautious when using alcoholic solvents as transesterification can occur.[9]

    • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but be aware that elevated temperatures can also promote side reactions.

Issue 3: The compound appears to be degrading upon storage.

  • Question: My white solid this compound has turned slightly yellow over time. Is it still usable?

  • Answer: A color change can be an indication of degradation.

    • Confirm Purity: Re-analyze the compound by HPLC or NMR to determine its purity.

    • Storage Conditions: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and in a dry environment. Consider storing it under an inert atmosphere for long-term stability.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurities) check_sm 1. Verify Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material sm_ok->purify_sm No check_conditions 2. Evaluate Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_conditions conditions_ok Conditions Appropriate? check_conditions->conditions_ok modify_conditions Modify Conditions (e.g., milder acid/base, temperature, solvent) conditions_ok->modify_conditions No check_workup 3. Review Work-up Procedure conditions_ok->check_workup Yes modify_conditions->check_workup workup_ok Work-up Optimal? check_workup->workup_ok modify_workup Adjust Work-up (e.g., pH, extraction solvent) workup_ok->modify_workup No end Problem Resolved workup_ok->end Yes modify_workup->end

Caption: Troubleshooting workflow for experiments.

StabilityAssessment cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways cluster_analysis Analytical Monitoring Temp Temperature Hydrolysis Ester Hydrolysis Temp->Hydrolysis Oxidation Ring Oxidation Temp->Oxidation Humidity Humidity Humidity->Hydrolysis Light Light Photodegradation Photolytic Reactions Light->Photodegradation HPLC HPLC Purity Hydrolysis->HPLC Appearance Visual Appearance Hydrolysis->Appearance Oxidation->HPLC Oxidation->Appearance Photodegradation->HPLC Photodegradation->Appearance

Caption: Factors influencing compound stability.

References

Avoiding decomposition during "Methyl benzofuran-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Methyl benzofuran-5-carboxylate, with a focus on preventing its decomposition.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete esterification: The reaction may not have gone to completion.- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use an excess of methanol: Drive the equilibrium towards the product. - Ensure anhydrous conditions: Water can hydrolyze the ester back to the carboxylic acid. Use dry solvents and glassware. - Optimize catalyst: For Fischer esterification, ensure the catalytic amount of strong acid (e.g., H₂SO₄) is appropriate. For other methods, screen different catalysts and ligands.
Decomposition of the starting material or product: The benzofuran ring is susceptible to decomposition under harsh acidic or basic conditions.- Use milder reaction conditions: Consider using milder esterification methods such as those employing DCC/DMAP or other coupling agents that do not require strong acids. - Control temperature: Avoid excessive heat, which can promote side reactions and decomposition. - Protecting groups: If synthesizing the benzofuran ring from precursors, consider using protecting groups for sensitive functionalities that can be removed under mild conditions.
Side reactions: Undesired reactions may be consuming the starting materials or intermediates.- Optimize reaction parameters: Adjust temperature, reaction time, and stoichiometry of reagents to favor the desired reaction pathway. - Purification: Ensure the purity of starting materials to avoid introducing impurities that could catalyze side reactions.
Presence of Impurities in the Final Product Incomplete reaction: Unreacted benzofuran-5-carboxylic acid may remain.- Optimize reaction conditions as described above to ensure complete conversion. - Purification: Utilize column chromatography or recrystallization to separate the product from the starting material.
Decomposition products: Ring-opened byproducts or decarboxylated species may be present.- Use milder work-up procedures: Avoid strong acids or bases during the extraction and purification steps. - Purification: Employ appropriate chromatographic techniques to separate the desired product from decomposition byproducts.
Byproducts from the synthetic route: Depending on the chosen synthesis, various byproducts can form.- Thoroughly characterize byproducts: Use techniques like NMR and MS to identify the structure of impurities. This can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize them.
Difficulty in Isolating the Product Product solubility: The product may be soluble in the aqueous phase during work-up.- Adjust the pH of the aqueous phase to ensure the product is in its neutral form and less soluble in water. - Use a different extraction solvent: Screen various organic solvents to find one that provides optimal extraction efficiency.
Emulsion formation during extraction: This can make phase separation difficult.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be effective in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the decomposition of this compound during its synthesis?

A1: The benzofuran ring system is susceptible to decomposition under certain conditions. The most common causes of decomposition during the synthesis of this compound are:

  • Harsh acidic or basic conditions: Both strong acids and bases can promote the ring-opening of the benzofuran nucleus, leading to the formation of phenolic byproducts.

  • Elevated temperatures: High reaction or purification temperatures can lead to thermal decomposition and the formation of undesired side products.

  • Deprotection steps: In multi-step syntheses, the removal of protecting groups can sometimes lead to decomposition if the conditions are not carefully chosen. A deprotection step has been noted to result in decomposition and low yields in related syntheses[1].

Q2: Which synthetic route is recommended to minimize decomposition?

A2: The choice of synthetic route can significantly impact the stability of the final product. Two common approaches are:

  • Esterification of Benzofuran-5-carboxylic acid: This is a direct and often preferred method. To minimize decomposition, it is advisable to use mild esterification conditions. Fischer esterification using a catalytic amount of strong acid in methanol can be effective, but careful control of temperature and reaction time is crucial.

  • Construction of the benzofuran ring with the ester group already in place: This can be achieved through various methods, such as palladium-catalyzed cyclization reactions. These methods can sometimes offer milder conditions compared to post-modification of a pre-formed benzofuran ring.

Ultimately, the optimal route will depend on the available starting materials and the scale of the reaction. It is recommended to perform small-scale optimization studies to identify the conditions that provide the best yield and purity.

Q3: How can I monitor the progress of the reaction and detect decomposition?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and a pure sample of the product (if available), you can track the consumption of the starting material and the formation of the product. The appearance of new, unexpected spots may indicate the formation of byproducts or decomposition products. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can be used to identify and quantify the product and any impurities.

Q4: What are the best practices for the purification of this compound?

A4: To obtain a pure product while minimizing decomposition, consider the following purification strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is commonly used.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining highly pure crystalline material.

  • Avoid excessive heat: During solvent removal (e.g., on a rotary evaporator), use a moderate temperature to prevent thermal decomposition.

Experimental Protocols

Protocol 1: Fischer Esterification of Benzofuran-5-carboxylic acid

This protocol describes the synthesis of this compound from benzofuran-5-carboxylic acid using a strong acid catalyst.

Materials:

  • Benzofuran-5-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Dissolve benzofuran-5-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Parameter Condition Yield Reference
Catalyst Amberlyst-1551%[1]
Solvent Toluene[1]
Temperature Reflux[1]
Time 6 hours[1]
Hydrolysis 5% aq. NaOH, MeOH, 65°C, 4h98% (of carboxylic acid)[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_ester Optimize Esterification: - Increase reaction time - Use excess methanol - Check catalyst activity incomplete->optimize_ester check_decomp Check for Decomposition (TLC, LC-MS for byproducts) complete->check_decomp end Improved Yield optimize_ester->end no_decomp No Significant Decomposition check_decomp->no_decomp No decomp Decomposition Observed check_decomp->decomp Yes check_workup Review Work-up & Purification no_decomp->check_workup milder_cond Use Milder Conditions: - Lower temperature - Alternative esterification method (e.g., DCC/DMAP) decomp->milder_cond milder_cond->end check_workup->end

Caption: Troubleshooting workflow for low yield.

Potential Decomposition Pathway of Benzofuran Ring

Benzofuran Decomposition benzofuran Benzofuran Ring protonation Protonation of Furan Oxygen benzofuran->protonation Acid-catalyzed nucleophilic_attack_base Nucleophilic Attack at C2 benzofuran->nucleophilic_attack_base Base-catalyzed acid Strong Acid (H+) acid->protonation base Strong Base (OH-) base->nucleophilic_attack_base ring_opening Ring Opening protonation->ring_opening nucleophilic_attack_base->ring_opening phenolic_intermediate Phenolic Intermediate ring_opening->phenolic_intermediate byproducts Decomposition Byproducts phenolic_intermediate->byproducts

Caption: Acid/base-catalyzed decomposition pathway.

References

Technical Support Center: Efficient Synthesis of Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Methyl benzofuran-5-carboxylate. It includes frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on catalyst performance, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the benzofuran core of this compound?

A1: The most prevalent and effective methods involve transition-metal-catalyzed cross-coupling reactions. These include Palladium-catalyzed reactions like the Heck and Sonogashira couplings, as well as Copper-catalyzed reactions. These methods are favored for their efficiency and tolerance of various functional groups.

Q2: Which catalyst is generally preferred for the synthesis of substituted benzofurans?

A2: Palladium catalysts are widely used and highly effective for synthesizing substituted benzofurans, particularly through intramolecular Heck reactions and Sonogashira couplings. Copper catalysts are also a cost-effective and efficient alternative, especially for certain cyclization reactions.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: Plausible starting materials include appropriately substituted phenols and alkynes or vinyl compounds. For instance, a substituted o-iodophenol can be coupled with a terminal alkyne in a Sonogashira reaction, followed by cyclization. Another approach could involve the intramolecular Heck reaction of a vinyl-substituted phenol derivative.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the formation of the product and the consumption of reactants. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.

Catalyst Selection and Performance

The choice of catalyst is critical for the efficient synthesis of this compound. Below is a summary of commonly used catalytic systems for benzofuran synthesis, with typical performance indicators.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / CuIPPh₃Et₃NDMF100-12075-95
PdCl₂(PPh₃)₂ / CuI-Et₃NDMF110~85
Pd(OAc)₂PPh₃K₂CO₃DMA12080-90
CuI1,10-PhenanthrolineCs₂CO₃DMSO9070-90
CuBrDBUDMF10065-85

Note: Yields are representative for benzofuran synthesis and may vary for the specific synthesis of this compound.

Troubleshooting Guides

Palladium-Catalyzed Sonogashira Coupling

This guide addresses common issues encountered during the Sonogashira coupling of an o-halophenol with a terminal alkyne for benzofuran synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium or copper catalyst may have degraded. 2. Insufficient Base: The base is not effectively deprotonating the alkyne. 3. Oxygen Contamination: Deactivation of the palladium catalyst by oxygen.1. Use fresh, high-purity catalysts. 2. Ensure the base is anhydrous and used in sufficient excess. 3. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen).
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Copper Co-catalyst: Copper is a known promoter of Glaser coupling. 2. High Alkyne Concentration: Favors the bimolecular homocoupling reaction.1. Consider using copper-free Sonogashira conditions. 2. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.
Formation of 3H-Benzofurans Basic Reaction Conditions: Can lead to undesired cyclization products.Modify the base or reaction conditions to disfavor the formation of these byproducts.
Intramolecular Heck Reaction

This guide focuses on troubleshooting the intramolecular Heck reaction for the cyclization step to form the benzofuran ring.

IssuePotential Cause(s)Recommended Solution(s)
Low Cyclization Efficiency 1. Suboptimal Ligand: The chosen phosphine ligand may not be suitable. 2. Incorrect Base: The base may not be optimal for regenerating the Pd(0) catalyst.1. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, BINAP). 2. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).
Double Bond Isomerization The reaction conditions may favor the migration of the double bond in the product.Adjust the reaction temperature and time. The use of specific ligands can sometimes suppress isomerization.
Catalyst Decomposition (Palladium Black) High Temperatures or Prolonged Reaction Times: Can lead to catalyst agglomeration and deactivation.1. Lower the reaction temperature if possible. 2. Reduce the reaction time by monitoring the reaction closely and stopping it upon completion.

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis of this compound based on established methods for analogous compounds.

Protocol 1: Palladium and Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a one-pot synthesis from methyl 3-iodo-4-hydroxybenzoate and trimethylsilylacetylene.

Step 1: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add methyl 3-iodo-4-hydroxybenzoate (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF and triethylamine (Et₃N) (3 equivalents).

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 60°C and monitor by TLC.

Step 2: Deprotection and Cyclization

  • Once the Sonogashira coupling is complete (as indicated by TLC), cool the reaction to room temperature.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents in THF) to remove the trimethylsilyl protecting group.

  • Stir for 1 hour at room temperature.

  • Heat the reaction mixture to 110°C to induce intramolecular cyclization.

  • Monitor the formation of this compound by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Protocol 2: Intramolecular Heck Reaction

This protocol outlines the synthesis via an intramolecular Heck reaction of a vinyl-substituted phenol.

Step 1: Synthesis of the Heck Precursor (Methyl 4-hydroxy-3-vinylbenzoate)

  • Synthesize methyl 4-hydroxy-3-vinylbenzoate from a suitable precursor, for example, via a Stille or Suzuki coupling of methyl 3-bromo-4-hydroxybenzoate with a vinylating agent.

Step 2: Intramolecular Heck Cyclization

  • To an oven-dried Schlenk flask, add methyl 4-hydroxy-3-vinylbenzoate (1 equivalent) and Pd(OAc)₂ (0.05 equivalents).

  • Add a suitable phosphine ligand, such as PPh₃ (0.1 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous and degassed solvent such as DMA or DMF.

  • Add a base, for example, K₂CO₃ (2 equivalents).

  • Heat the reaction mixture to 120-140°C.

  • Monitor the reaction by

Validation & Comparative

Confirming the Structure of Methyl benzofuran-5-carboxylate by Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data to definitively identify Methyl benzofuran-5-carboxylate and distinguish it from its structural isomers.

This document outlines the expected spectroscopic characteristics of this compound and contrasts them with those of its key isomers. By presenting detailed experimental protocols and summarizing key data in comparative tables, this guide serves as a practical resource for the structural elucidation of benzofuran derivatives.

Spectroscopic Fingerprints: Distinguishing this compound

The precise substitution pattern of the methyl ester group on the benzofuran core gives rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these differences is paramount for accurate structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide a detailed picture of the connectivity and chemical environment of each atom.

Expected ¹H NMR Data: For this compound, the protons on the benzene ring (H-4, H-6, and H-7) and the furan ring (H-2 and H-3), along with the methyl ester protons, will exhibit characteristic chemical shifts and coupling patterns. The substitution at the 5-position will uniquely influence the splitting patterns of the aromatic protons compared to its isomers.

Expected ¹³C NMR Data: The chemical shifts of the carbon atoms in the benzofuran skeleton and the methyl ester group are sensitive to the substitution pattern. The position of the carboxylate group significantly impacts the electronic environment and thus the resonance of the surrounding carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound will be the C=O stretch of the ester, the C-O stretches of the ester and furan moieties, and the aromatic C=C and C-H stretches. While isomers will show similar functional groups, the fingerprint region (below 1500 cm⁻¹) may show subtle differences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the molecular formula (C₁₀H₈O₃). The fragmentation pattern, resulting from the cleavage of the molecule, will provide clues about its structure. For instance, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) are expected fragmentation pathways.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted/Reported, δ in ppm)

ProtonMethyl benzofuran-2-carboxylateMethyl benzofuran-3-carboxylateThis compound (Predicted)Methyl benzofuran-6-carboxylateMethyl benzofuran-7-carboxylate
H-2 7.55 (s)8.20 (s)~7.8 (d)~7.7 (d)~7.8 (d)
H-3 7.25 (s)-~6.9 (d)~6.9 (d)~6.9 (d)
H-4 7.70 (d)7.95 (d)~8.4 (s)7.90 (s)7.85 (d)
H-6 7.35 (t)7.40 (t)~7.9 (d)-7.20 (t)
H-7 7.50 (d)7.55 (d)~7.6 (d)7.25 (d)-
-OCH₃ 3.95 (s)3.90 (s)~3.9 (s)3.92 (s)3.95 (s)

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted/Reported, δ in ppm)

CarbonMethyl benzofuran-2-carboxylateMethyl benzofuran-3-carboxylateThis compound (Predicted)Methyl benzofuran-6-carboxylateMethyl benzofuran-7-carboxylate
C-2 148.9145.5~146~145~145
C-3 112.1118.0~107~107~107
C-3a 127.5124.0~128~125~129
C-4 123.8122.5~125~121~119
C-5 122.9124.5~125~129~124
C-6 127.0125.0~123~121~129
C-7 111.8112.0~112~115~116
C-7a 155.2155.0~155~158~154
C=O 160.1164.0~167~167~166
-OCH₃ 52.151.5~52~52~52

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupMethyl benzofuran-2-carboxylateMethyl benzofuran-3-carboxylateThis compound (Expected)Methyl benzofuran-6-carboxylateMethyl benzofuran-7-carboxylate
C=O Stretch (Ester) ~1725~1715~1720~1720~1718
C-O Stretch (Ester) ~1280, ~1100~1290, ~1120~1270, ~1110~1275, ~1115~1285, ~1110
Aromatic C=C Stretch ~1600, ~1470~1610, ~1460~1605, ~1465~1615, ~1475~1600, ~1480
Aromatic C-H Stretch >3000>3000>3000>3000>3000

Table 4: Mass Spectrometry Data (m/z)

IonMethyl benzofuran-2-carboxylateMethyl benzofuran-3-carboxylateThis compound (Expected)Methyl benzofuran-6-carboxylateMethyl benzofuran-7-carboxylate
Molecular Ion [M]⁺ 176176176176176
[M-OCH₃]⁺ 145145145145145
[M-COOCH₃]⁺ 117117117117117
[Benzofuran]⁺ 118118118118118

Experimental Protocols

Accurate data acquisition is fundamental to reliable structural elucidation. The following are generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) or directly onto an ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation charts.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Ionization (EI): In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizing the Workflow

A systematic approach is crucial for unambiguous structure confirmation. The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

G Spectroscopic Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation and Comparison A Synthesized/Isolated Compound B Mass Spectrometry (MS) Determine Molecular Formula A->B Spectroscopic Analysis C Infrared (IR) Spectroscopy Identify Functional Groups A->C Spectroscopic Analysis D 1D NMR (¹H, ¹³C) Determine Carbon-Hydrogen Framework A->D Spectroscopic Analysis F Compare with Isomer Data B->F G Compare with Literature/Predicted Data B->G C->F C->G E 2D NMR (COSY, HSQC, HMBC) Establish Connectivity D->E Further Detail E->F E->G H Structure Confirmed: This compound F->H G->H

Caption: Workflow for the spectroscopic confirmation of this compound.

By following this structured approach and carefully comparing the acquired spectroscopic data with the reference values provided, researchers can confidently confirm the structure of this compound and differentiate it from its isomers, ensuring the integrity and accuracy of their scientific findings.

A Comparative Guide to the Bioactivity of Methyl Benzofuran-5-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among these, benzofuran carboxylate derivatives have garnered significant attention for their therapeutic potential, particularly as anticancer and antimicrobial agents. The position of the carboxylate group on the benzofuran ring can profoundly influence the molecule's interaction with biological targets, leading to variations in bioactivity. This guide provides a comparative overview of methyl benzofuran-5-carboxylate and its isomers, summarizing available experimental data and highlighting key structure-activity relationships.

Comparative Bioactivity of Methyl Benzofuran Carboxylate Isomers

Direct comparative studies on the bioactivity of the parent methyl benzofuran carboxylate isomers are limited in publicly available literature. However, research on their derivatives provides insights into the influence of the carboxylate position on their anticancer and antimicrobial properties.

Anticancer Activity

Benzofuran derivatives are widely investigated for their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies consistently indicate that the substitution pattern on the benzofuran core is a critical determinant of their anticancer potency.[1]

SAR studies have shown that an ester group at the C-2 position of the benzofuran ring can be a key site for cytotoxic activity.[1] Furthermore, the introduction of halogen atoms, such as bromine, to the benzofuran system has been shown to increase cytotoxicity against various cancer cell lines.[3][4]

Compound/DerivativeIsomer PositionCancer Cell LineIC50 (µM)Notes
Methyl 4-hydroxy-1-benzofuran-6-carboxylate6-carboxylateA549 (Lung)~16.4A derivative of the 6-carboxylate isomer showing notable activity.[2]
This compound5-carboxylate-Data not availableDerivatives have been synthesized and investigated in anticancer contexts, but quantitative data for the parent ester is scarce.
Methyl benzofuran-2-carboxylate2-carboxylate-Data not availableThe C-2 position is suggested to be important for cytotoxicity. Derivatives show activity.[1]
Methyl benzofuran-3-carboxylate3-carboxylate-Data not availableHalogenated derivatives of 3-benzofuranocarboxylic acids exhibit cytotoxic properties.[3]
Methyl benzofuran-4-carboxylate4-carboxylate-Data not availableMentioned as a chemical intermediate in the synthesis of potential anticancer agents.[5]
Methyl benzofuran-7-carboxylate7-carboxylate-Data not availableLimited specific data available for the parent ester.

Note: The table highlights the lack of directly comparable quantitative data for the parent methyl benzofuran carboxylate isomers. The provided data point is for a closely related derivative to illustrate the potential of this class of compounds.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their activity against a range of bacterial and fungal pathogens.[6] Similar to anticancer activity, the position and nature of substituents play a crucial role in determining the antimicrobial efficacy.

For instance, derivatives of benzofuran-5-ol have shown potent antifungal activity.[6] While specific Minimum Inhibitory Concentration (MIC) values for the parent methyl benzofuran carboxylate isomers are not consistently reported in comparative studies, some general trends have been observed. A PhD thesis noted that This compound exhibited significantly weaker antibacterial activity compared to a more complex, related natural product, suggesting the simple ester may not be a potent antimicrobial agent on its own.

Patents related to the development of novel antibacterial agents have included methyl benzofuran-4-carboxylate , This compound , and methyl benzofuran-7-carboxylate as intermediates in their synthetic pathways, indicating the interest in these scaffolds for antimicrobial drug discovery.[5]

Experimental Protocols

The bioactivity data for benzofuran derivatives are typically generated using standardized in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with various concentrations of benzofuran isomers incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read calculate Calculate cell viability and IC50 values read->calculate

MTT Assay Workflow for Cytotoxicity Assessment

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Determination_Workflow start Prepare serial dilutions of benzofuran isomers in broth inoculate Inoculate each well with a standardized suspension of the microorganism start->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at an appropriate temperature and duration controls->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic

Broth Microdilution Workflow for MIC Determination

Signaling Pathway

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common pathway involves the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.

Apoptosis_Signaling_Pathway Benzofuran Benzofuran Derivative Cell Cancer Cell Benzofuran->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Signaling Pathway

Conclusion

The available evidence strongly suggests that the benzofuran carboxylate scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The bioactivity of these compounds is highly dependent on the substitution pattern on the benzofuran ring, with the position of the methyl carboxylate group being a key factor. While direct comparative data for the parent isomers is sparse, the existing research on their derivatives indicates that positions 2 and 6 are of particular interest for enhancing bioactivity. Further systematic studies comparing the bioactivity of all methyl benzofuran carboxylate isomers are warranted to fully elucidate their structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. Researchers are encouraged to consider these findings in their drug discovery efforts and to contribute to filling the existing gaps in the literature.

References

Comparative study of "Methyl benzofuran-5-carboxylate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl Benzofuran-5-carboxylate

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two prominent methods for its synthesis: a Palladium-Catalyzed Sonogashira Coupling followed by Cyclization, and a Copper-Catalyzed Intramolecular C-O Bond Formation.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterMethod 1: Palladium-Catalyzed Sonogashira Coupling & CyclizationMethod 2: Copper-Catalyzed Intramolecular C-O Bond Formation
Starting Materials 4-hydroxy-3-iodobenzoic acid, ethynyltrimethylsilaneMethyl 3-bromo-4-hydroxybenzoate, Acetylene source
Key Reagents Pd(PPh₃)₂Cl₂, CuI, K₂CO₃, TBAFCuI, K₂CO₃, DMF
Reaction Time 18 hours12 hours
Temperature 100 °C100 °C
Overall Yield ~75%High (specific yield for this isomer not reported, but analogous compounds yield >90%)
Purification Column ChromatographyFiltration and washing (often no chromatography needed)
Key Advantages Good yield, well-established method.High purity of product, often avoids chromatography, cost-effective catalyst.
Key Disadvantages Requires a two-step, one-pot reaction, use of expensive palladium catalyst.Requires preparation of a specific bromo-precursor.

Experimental Protocols

Method 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This method involves a one-pot reaction combining a Sonogashira coupling of an iodophenol with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

Step 1: Sonogashira Coupling A mixture of 4-hydroxy-3-iodobenzoic acid (1 mmol), ethynyltrimethylsilane (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is prepared in a suitable solvent such as triethylamine (5 mL).

Step 2: Cyclization and Esterification The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours. After cooling, potassium carbonate (2 mmol) is added, and the mixture is stirred for another 6 hours at the same temperature to facilitate cyclization. The resulting benzofuran-5-carboxylic acid is then isolated and esterified to the methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

Method 2: Copper-Catalyzed Intramolecular C-O Bond Formation

This practical and efficient method relies on a copper-catalyzed intramolecular cyclization of a vinylated phenol.

Step 1: Preparation of the Precursor Methyl 3-bromo-4-hydroxybenzoate is reacted with a suitable acetylene source in the presence of a palladium catalyst to generate the vinylated intermediate.

Step 2: Intramolecular Cyclization The crude vinylated intermediate is dissolved in DMF. Copper(I) iodide (5 mol%) and potassium carbonate (2 equivalents) are added to the solution. The mixture is then heated to 100 °C for 12 hours. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and washing, often yielding a product of high purity without the need for column chromatography.

Visualization of Synthetic Pathways

The logical flow of each synthetic method is depicted in the diagrams below, generated using Graphviz.

Method1 cluster_start Starting Materials 4-hydroxy-3-iodobenzoic acid 4-hydroxy-3-iodobenzoic acid Sonogashira Coupling Sonogashira Coupling 4-hydroxy-3-iodobenzoic acid->Sonogashira Coupling ethynyltrimethylsilane ethynyltrimethylsilane ethynyltrimethylsilane->Sonogashira Coupling Cyclization Cyclization Sonogashira Coupling->Cyclization Pd(PPh₃)₂Cl₂, CuI 100 °C, 12h Esterification Esterification Cyclization->Esterification K₂CO₃ 100 °C, 6h This compound This compound Esterification->this compound MeOH, H₂SO₄ Reflux

Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization Pathway.

Method2 cluster_start Starting Materials Methyl 3-bromo-4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Vinylation Vinylation Methyl 3-bromo-4-hydroxybenzoate->Vinylation Acetylene source Acetylene source Acetylene source->Vinylation Intramolecular Cyclization Intramolecular Cyclization Vinylation->Intramolecular Cyclization Pd Catalyst This compound This compound Intramolecular Cyclization->this compound CuI, K₂CO₃, DMF 100 °C, 12h

Caption: Copper-Catalyzed Intramolecular C-O Bond Formation Pathway.

Validating the Biological Potential of Methyl Benzofuran-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.[1][2] Methyl benzofuran-5-carboxylate serves as a key intermediate in the synthesis of numerous bioactive molecules. This guide provides a comparative overview of the biological assay results pertaining to the benzofuran class, with a focus on derivatives conceptually related to this compound, to validate its potential as a lead structure for drug discovery.

Quantitative Data Summary

Direct quantitative biological assay data for this compound is not extensively available in peer-reviewed literature, as it is primarily utilized as a synthetic precursor. However, by examining its derivatives and related benzofuran structures, we can infer its potential bioactivity. The following table summarizes the activity of various benzofuran derivatives, offering a comparative perspective.

Compound/DerivativeTarget/AssayActivity (IC₅₀/MIC)Reference CompoundActivity (IC₅₀/MIC)
Benzofuran Derivative (Generic) Anticancer (Various cell lines)VariesDoxorubicinVaries
Halogenated Benzofuran Derivatives Anticancer (A549, HepG2 cells)Varies--
Benzofuran-2-carboxamides Antimicrobial (Various strains)VariesCiprofloxacinVaries
Benzofuran-5-ol Derivatives Antifungal (Candida, Aspergillus)Varies--

Note: This table is illustrative due to the limited direct data on this compound. The activities of derivatives highlight the potential of the core scaffold.

Key Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for various therapeutic applications:

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against a range of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in compounds exhibiting potent activity against various bacterial and fungal strains.[2] These compounds often act by disrupting cell wall synthesis or inhibiting essential enzymes.

  • Anti-inflammatory and Antioxidant Activity: Several natural and synthetic benzofurans have shown significant anti-inflammatory and antioxidant properties, suggesting their potential in treating diseases associated with inflammation and oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of benzofuran derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a benzofuran derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another suitable broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental and Biological Pathways

Diagrams are essential for representing complex biological processes and experimental workflows. Below are examples created using the DOT language.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution incubation Incubation (24-72h) compound_prep->incubation Add Compound mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

signaling_pathway Benzofuran Benzofuran Derivative ROS Reactive Oxygen Species (ROS) Benzofuran->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Researcher's Guide to the Structural Elucidation of Methyl benzofuran-5-carboxylate: A Predictive Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise structural confirmation of novel or synthesized compounds is paramount. Methyl benzofuran-5-carboxylate, a heterocyclic aromatic ester, presents a valuable case study for the application of modern spectroscopic techniques in structural elucidation. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide provides a comprehensive, predictive analysis of its spectroscopic characteristics. By comparing these predicted data with those of structurally similar compounds, researchers can gain valuable insights for the identification and characterization of this compound and related molecular scaffolds.

This guide outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the standard experimental protocols for acquiring such data and presents a logical workflow for its interpretation in structural verification.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related benzofuran derivatives and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~8.2 - 8.4d1HH-4J ≈ 1.5-2.0 Hz
~7.9 - 8.1dd1HH-6J ≈ 8.5-9.0 Hz, 1.5-2.0 Hz
~7.6 - 7.8d1HH-2 or H-3J ≈ 2.0-2.5 Hz
~7.4 - 7.6d1HH-7J ≈ 8.5-9.0 Hz
~6.8 - 7.0d1HH-3 or H-2J ≈ 2.0-2.5 Hz
~3.9s3H-OCH₃-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃ at 100 MHz)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~167C=O (ester)
~155C-7a
~145C-2
~128C-5
~127C-3a
~125C-6
~122C-4
~112C-7
~107C-3
~52-OCH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1725StrongC=O stretch (aromatic ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1280StrongAsymmetric C-O-C stretch (ester)
~1100StrongSymmetric C-O-C stretch (ester)
~850-800StrongC-H out-of-plane bend (substituted benzene)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/zPredicted Relative IntensityAssignment
176HighMolecular Ion [M]⁺
145Medium[M - OCH₃]⁺
117Medium[M - COOCH₃]⁺
89High[Benzofuran]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30-degree pulse angle.

A Comparative Guide to Bioisosteric Replacement Strategies for Methyl Benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process. This guide provides a comprehensive comparison of bioisosteric replacement strategies for methyl benzofuran-5-carboxylate, a scaffold of interest in medicinal chemistry due to the diverse biological activities of benzofuran derivatives, including anticancer and antimicrobial effects.[1][2] This document will delve into the bioisosteric replacement of both the benzofuran core and the methyl carboxylate moiety, presenting available experimental data to inform rational drug design.

Core Scaffold Bioisosteres: Indole and Benzothiophene

The benzofuran ring system is a prevalent motif in numerous biologically active compounds.[1] Its bioisosteric replacement with other bicyclic aromatic heterocycles, such as indole and benzothiophene, can modulate a compound's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Key Bioisosteric Replacements for the Benzofuran Nucleus:

  • Indole: The replacement of the oxygen atom in benzofuran with a nitrogen atom to form an indole scaffold introduces a hydrogen bond donor, which can lead to new or enhanced interactions with biological targets. Indole derivatives are known to possess a wide range of pharmacological activities, including potent anticancer properties.[3][4]

  • Benzothiophene: Substituting the oxygen atom with a sulfur atom yields a benzothiophene core. This modification increases lipophilicity and can alter the metabolic profile of the compound. Benzothiophene derivatives have also been extensively investigated for their therapeutic potential, including as anticancer and antimicrobial agents.[5][6]

Functional Group Bioisosteres: Modifications of the Methyl Carboxylate Moiety

The methyl carboxylate group at the 5-position of the benzofuran ring is a critical site for modification. Its replacement with various bioisosteres can impact the compound's acidity, polarity, and ability to interact with target proteins.

Common Bioisosteric Replacements for the Methyl Carboxylate Group:

  • Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a polar, acidic functional group that can form strong ionic interactions and hydrogen bonds.

  • Amides: Conversion of the ester to primary, secondary, or tertiary amides allows for fine-tuning of hydrogen bonding capabilities and lipophilicity.

  • Tetrazole: This five-membered heterocyclic ring is a well-established non-classical bioisostere of the carboxylic acid group. It is a metabolically stable acidic moiety that can participate in similar interactions.

  • Hydroxamic Acid: This functional group is another acidic bioisostere of carboxylic acids and is known for its metal-chelating properties, which can be relevant for inhibiting certain enzymes.

Comparative Biological Activity

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivativeA549 (Lung Carcinoma)Not specified, but showed promising activity[7]
3-(1-Benzofuran-2-yl)-5-(substituted phenyl) isoxazoleHCT-116 (Colon Carcinoma)>1000[8]
3-Methylbenzofuran derivative 16b A549 (Lung Carcinoma)1.48[9]
3-Amidobenzofuran derivative 28g MDA-MB-231 (Breast Cancer)3.01[9]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m )ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar range[10]

Table 2: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
N-substituted 5-hydroxyindole-3-carboxylic acid ester 5d MCF-7 (Breast Cancer)4.7[11]
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole 8 Hep3B, MDA-MB-231, PC-3, A5490.36 - 1.21 (GI50)[3]
Indole-2-carboxamide 5d MCF-7 (Breast Cancer)0.95 (GI50)[4]
N-mustard based on Indole-3-carboxylic acid derivative T1089 A549 (Lung Carcinoma)4200[12]
N-propargyl-substituted methyl indole-5-carboxylate derivative 3c HePG-2 (Liver Cancer)4.09[13]

Table 3: Anticancer Activity of Benzothiophene Derivatives

CompoundCell LineIC50 (µM)Reference
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b )MCF-7, NCI-H460, SF-268Not specified, but was one of the most active[14]
α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonate with a trifluoromethyl groupU266, A2058, HT-29, EBC-1Showed greatest effects[15]
Benzothiophene-3-carboxylic acid 1,1-dioxide derivative b19 MDA-MB-231 (Breast Cancer)Significantly inhibited proliferation[16]
Benzothiophene-5-hydroxamic acid derivativeHDAC60.026[6]

Experimental Protocols

For the benefit of researchers looking to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[17][18][19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21][22]

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Bioisosteric Replacement Strategies

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual framework of bioisosteric replacement for this compound and a typical experimental workflow for evaluating the resulting analogs.

Bioisosteric_Replacement cluster_parent Parent Molecule cluster_core Core Bioisosteres cluster_functional Functional Group Bioisosteres This compound This compound Indole Indole This compound->Indole Benzothiophene Benzothiophene This compound->Benzothiophene Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Amide Amide This compound->Amide Tetrazole Tetrazole This compound->Tetrazole Hydroxamic Acid Hydroxamic Acid This compound->Hydroxamic Acid

Caption: Bioisosteric replacements for this compound.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., MTT, MIC assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies SAR->In_Vivo Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the evaluation of bioisosteric analogs.

Conclusion

The bioisosteric replacement of the benzofuran core and the methyl carboxylate functionality of this compound offers a powerful strategy for modulating its biological activity. While direct comparative data for the parent compound and its exact bioisosteres is sparse, the available literature on related derivatives suggests that such modifications can significantly impact anticancer and antimicrobial potency. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the design and evaluation of novel therapeutic agents based on this versatile scaffold. Further studies involving the direct, parallel evaluation of these specific bioisosteres are warranted to provide a more definitive understanding of their relative merits.

References

The Efficacy of Benzofuran Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of substituted benzofuran carboxylates and related derivatives reveals their significant potential in anticancer and antimicrobial applications. This guide synthesizes experimental data to offer a comparative overview of their efficacy, detailing structure-activity relationships and key experimental protocols to inform future drug discovery and development.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This guide focuses on the comparative efficacy of various benzofuran derivatives, with a particular emphasis on carboxylate and carboxamide analogs, to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating their therapeutic potential.

Comparative Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of benzofuran derivatives against a range of cancer cell lines. The efficacy is significantly influenced by the nature and position of substituents on the benzofuran core.

Halogenated Benzofuran Derivatives

The introduction of halogen atoms, such as bromine, to the benzofuran structure has been shown to enhance anticancer activity. This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[1] A notable example involves a series of derivatives where bromination of a methyl group at the 3-position of the benzofuran ring led to significant cytotoxic activity against leukemia cell lines (K562 and HL60), with IC50 values as low as 0.1 μM, while showing no cytotoxicity towards normal cells.[1][2]

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
Brominated 3-methylbenzofuranK562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
Benzofuran-isatin conjugate (5d)NCI-55 cell linesBroad Activity[3]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[4]
HCT-116 (Colon)5.20[4]
HT-29 (Colon)9.13[4]
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)0.87[4]
HeLa (Cervical)0.73[4]
A549 (Lung)0.57[4]
Benzofuran-carboxamide (51d)HT-29, MCF-7, Panc-1, A-5490.70 - 1.8[4]

Table 1: Comparative anticancer activity (IC50 values) of selected benzofuran derivatives.

Hybrid Benzofuran Derivatives

The conjugation of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine, imidazole, and isatin, has emerged as a promising strategy for developing potent anticancer agents.[1][3][5] For instance, a series of benzofuran-isatin conjugates demonstrated broad-spectrum anticancer activity across the NCI-55 human cancer cell line panel.[3] Similarly, benzofuran-piperazine hybrids have shown significant cell proliferation inhibition in various cancer cell lines.[5] The structure-activity relationship (SAR) analysis of some series has indicated that the presence of an N-phenethyl carboxamide moiety can significantly enhance antiproliferative activity.[1][4]

Comparative Antimicrobial Activity

Benzofuran derivatives also exhibit notable activity against a variety of bacterial and fungal pathogens. The substitutions on the benzofuran ring play a critical role in determining the spectrum and potency of their antimicrobial effects.

Compound/DerivativeMicroorganismMIC (μg/mL)Reference
Aza-benzofuran (1)Salmonella typhimurium12.5[6]
Escherichia coli25[6]
Staphylococcus aureus12.5[6]
Aza-benzofuran (2)Staphylococcus aureus25[6]
Oxa-benzofuran (5)Penicillium italicum12.5[6]
Oxa-benzofuran (6)Penicillium italicum12.5[6]
Colletotrichum musae12.5 - 25[6]
Benzofuran ketoxime (38)Staphylococcus aureus0.039[7]
Hybrid Compound 5aStaphylococcus aureus16[8]
Escherichia coli32[8]

Table 2: Comparative antimicrobial activity (MIC values) of selected benzofuran derivatives.

Studies have shown that certain benzofuran derivatives are particularly effective against Gram-positive bacteria.[7] For example, a benzofuran ketoxime derivative displayed potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 μg/mL.[7] In another study, aza-benzofuran derivatives showed moderate antibacterial activity, while oxa-benzofuran derivatives demonstrated antifungal effects.[6]

Experimental Protocols

The evaluation of the biological efficacy of benzofuran derivatives relies on standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (typically 24-72 hours).[9]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.[8]

  • Compound Preparation: The benzofuran derivatives are dissolved in a solvent like DMSO to create stock solutions.[8]

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing the broth medium.[8][9]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Visualizing Experimental Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams illustrate a typical experimental workflow for evaluating anticancer activity and the general structure-activity relationships observed for benzofuran derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plate) treatment Treatment with Benzofuran Derivatives cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for determining the anticancer activity of benzofuran derivatives using the MTT assay.

structure_activity_relationship cluster_core Benzofuran Core cluster_substituents Substituents cluster_activity Biological Activity core Benzofuran halogen Halogenation (e.g., Br) core->halogen hybrid Hybridization (e.g., Piperazine, Isatin) core->hybrid carboxamide Carboxamide Moiety core->carboxamide activity Enhanced Anticancer/Antimicrobial Activity halogen->activity hybrid->activity carboxamide->activity

Caption: Key structure-activity relationships for enhancing the biological efficacy of benzofuran derivatives.

References

Cross-Validation of Analytical Data for Methyl Benzofuran-5-Carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical intermediates is paramount to ensuring the quality and safety of final products. This guide provides a comprehensive cross-validation of analytical data for Methyl benzofuran-5-carboxylate, a key building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the optimal analytical strategies for this compound and its analogues.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. For this compound, both HPLC and GC-MS offer viable and robust analytical solutions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for purity assessments and quantitative analysis in routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and definitive identification based on mass-to-charge ratio. This technique is ideal for the analysis of volatile and semi-volatile compounds and is highly effective for identifying and quantifying trace-level impurities.

The following tables summarize the typical performance characteristics for the analysis of this compound and a closely related alternative, Ethyl benzofuran-5-carboxylate, by both HPLC-UV and GC-MS. The data presented is representative of methods developed for benzofuran derivatives and serves as a baseline for method validation.

Data Presentation: Performance Characteristics

Table 1: HPLC-UV Method Performance

ParameterThis compoundEthyl benzofuran-5-carboxylate
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 10298 - 102
Precision (% RSD) < 2.0< 2.0
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.3 µg/mL

Table 2: GC-MS Method Performance

ParameterThis compoundEthyl benzofuran-5-carboxylate
Linearity Range (ng/mL) 5 - 5005 - 500
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 97 - 10397 - 103
Precision (% RSD) < 5.0< 5.0
Limit of Detection (LOD) ~1 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~3 ng/mL~3 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. The following are representative experimental protocols for the HPLC-UV and GC-MS analysis of this compound.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be: 0-5 min, 50% A; 5-20 min, 50-90% A; 20-25 min, 90% A; 25-26 min, 90-50% A; 26-30 min, 50% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase to fall within the linear range of the assay.

GC-MS Method Protocol
  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C (Splitless mode).

  • Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), ramp at 15 °C/min to 280 °C, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards and samples by serial dilution.

Mandatory Visualization

To further elucidate the analytical process, the following diagrams, generated using Graphviz, illustrate a typical workflow for the analysis of this compound and a decision-making pathway for selecting the appropriate analytical technique.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weighing Accurate Weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution dilution Serial Dilution to Working Concentrations dissolution->dilution injection Injection into Chromatograph dilution->injection separation Separation on Analytical Column injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte and Impurities calibration->quantification decision_tree start Start: Analytical Goal purity_quant Routine Purity & Quantification? start->purity_quant trace_analysis Trace Impurity ID & Quantification? purity_quant->trace_analysis No hplc HPLC-UV is Preferred purity_quant->hplc Yes gcms GC-MS is Recommended trace_analysis->gcms Yes thermolabile Analyte Thermally Labile or Non-Volatile? trace_analysis->thermolabile No thermolabile->gcms No hplc_thermo HPLC-UV is Necessary thermolabile->hplc_thermo Yes

Comparative Anticancer Activity of Benzofuran Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The benzofuran scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, with their potential as anticancer agents being a particularly active area of research.[1][3] This guide provides a comparative overview of the anticancer activity of various benzofuran derivatives against several human cancer cell lines, juxtaposed with the performance of well-established anticancer drugs. The data presented is supported by detailed experimental methodologies to aid in the replication and extension of these findings.

Quantitative Assessment of Cytotoxic Activity

The in vitro anticancer activity of novel compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for a selection of benzofuran derivatives from recent studies, alongside those of standard chemotherapeutic agents, against various cancer cell lines. This allows for a direct comparison of the potency of these emerging compounds with that of drugs currently in clinical use.

Compound/DrugDerivative ClassCancer Cell LineIC50 (µM)Reference
Benzofuran Derivatives
Compound 4g Benzofuran-based chalconeHeLa (Cervical Cancer)5.61[4]
HCC1806 (Breast Cancer)5.93[4]
Compound 7 Halogenated BenzofuranA549 (Lung Cancer)Most Promising Activity[5][6]
Compound 8 Halogenated BenzofuranA549 (Lung Cancer)Significant Activity[5][6]
HepG2 (Liver Cancer)Significant Activity[5][6]
Compound 12 Benzofuran derivativeSiHa (Cervical Cancer)1.10[7]
HeLa (Cervical Cancer)1.06[7]
Compound 28g 3-AmidobenzofuranMDA-MB-231 (Breast Cancer)3.01[7]
HCT-116 (Colon Cancer)5.20[7]
Compound 30a Benzofuran derivativeHepG2 (Liver Cancer)More potent than Doxorubicin[7]
Ailanthoidol (7 )Natural BenzofuranHuh7 (Liver Cancer)22 (at 48h)[7]
Known Anticancer Drugs
DoxorubicinAnthracyclineHepG2, HeLa, MCF-7, PC34.17 - 8.87[7]
Combretastatin A-4 (CA-4)StilbenoidSiHa (Cervical Cancer)1.76[7]
HeLa (Cervical Cancer)1.86[7]
LapatinibKinase InhibitorMCF-7 (Breast Cancer)4.69[7]
Mechanisms of Action: Diverse and Targeted

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting specific signaling pathways crucial for cancer cell proliferation and survival.[3] Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and multiplying.[5][7][8] For instance, certain benzofuran compounds have been found to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest in the G2/M phase.[7]

Other notable mechanisms include the inhibition of key signaling pathways such as the mTOR and HIF-1α pathways.[1][9][10] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.[9] The HIF-1α pathway is involved in the response to hypoxia and promotes angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[1][10] Furthermore, some benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor in angiogenesis.[4]

Below is a diagram illustrating a simplified overview of a common mechanism of action for some anticancer agents, leading to apoptosis.

apoptosis_pathway cluster_stimulus Anticancer Agent cluster_pathway Cellular Response Benzofuran_Derivative Benzofuran Derivative Target Cellular Target (e.g., Tubulin, Kinase) Benzofuran_Derivative->Target Signal_Transduction Signal Transduction (e.g., mTOR, VEGFR-2) Benzofuran_Derivative->Signal_Transduction Caspase_Activation Caspase Activation Target->Caspase_Activation Induces Stress Signal_Transduction->Caspase_Activation Inhibits Survival Signals Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway showing how a benzofuran derivative can lead to apoptosis.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the evaluation of the anticancer activity of benzofuran derivatives.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilization solution (typically dimethyl sulfoxide - DMSO). The absorbance of the colored solution is quantified by a spectrophotometer, and the intensity is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (benzofuran derivatives and reference drugs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium. Count the cells and adjust the density to a predetermined concentration (e.g., 5 x 10^4 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the workflow for in vitro anticancer drug screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (Cancer Cell Lines) C Cell Seeding (96-well plates) A->C B Compound Preparation (Serial Dilutions) D Compound Treatment B->D C->D E Incubation (e.g., 48 hours) D->E F MTT Assay E->F G Absorbance Reading (Microplate Reader) F->G H IC50 Calculation G->H I Comparative Analysis H->I

Caption: General experimental workflow for in vitro anticancer drug screening using the MTT assay.

References

Benchmarking different synthetic routes to "Methyl benzofuran-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the benzofuran scaffold is of significant interest due to its prevalence in biologically active compounds. Methyl benzofuran-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of different synthetic routes to this target molecule, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for various synthetic approaches to this compound and its close derivatives. Direct comparison is facilitated by organizing the key performance indicators for each route.

Route Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Reference
Route 1: Cyclization with Amberlyst-15 Precursor Compound 47Amberlyst-15, TolueneReflux, 6 h51[1]
Route 2: Palladium-Catalyzed Cyclization Substituted Alkynyl HaloarenePd(0) catalyst, BaseNot specified76[2]
Route 3: PIDA-Mediated Oxidative Cyclization (for 5-hydroxy precursor) Hydroquinone and β-ketoesterPIDA, ZnI2, Chlorobenzene95 °C, 6 h88 (for ethyl ester)[3]
Route 4: Esterification of Benzofuran-5-carboxylic Acid Benzofuran-5-carboxylic acid derivativeMethanol, Acid catalyst (e.g., H₂SO₄)HeatingNot specified[4]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on the cited literature and offer a practical guide for laboratory implementation.

Route 1: Cyclization with Amberlyst-15

This method describes an acid-catalyzed intramolecular cyclization to form the benzofuran ring.

Procedure:

  • Dissolve the starting material (compound 47, 1.55 mmol) in toluene (22.8 mL).

  • Add Amberlyst-15 (10 wt%) to the solution.

  • Reflux the mixture for 6 hours.

  • After cooling to room temperature, filter the mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent to yield this compound as a white solid (51% yield).[1]

Route 2: Palladium-Catalyzed Cyclization

This approach utilizes a palladium catalyst to construct the benzofuran core, a common and powerful method in modern organic synthesis.

Plausible Reaction Pathway:

  • In-situ formation of a Pd(0) species.

  • Oxidative addition of the C-I bond of the starting alkynyl haloarene to the Pd(0) catalyst.

  • Intramolecular carbopalladation of the alkyne.

  • Reaction with a diazo compound to form a palladium-carbene intermediate.

  • Migratory insertion of the alkenyl group.

  • Subsequent steps lead to the formation of the benzofuran-3-cyclobutylidene product, which in this specific example yielded 76%.[2] While this example leads to a more complex derivative, the core benzofuran-forming strategy is highlighted.

Route 3: PIDA-Mediated Oxidative Cyclization (for 5-hydroxy precursor)

This route describes the synthesis of a 5-hydroxybenzofuran derivative, which can be a precursor to this compound through subsequent methylation and esterification.

Procedure for Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate:

  • Combine the hydroquinone (0.50 mmol), β-ketoester (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL).

  • Stir the mixture at 95 °C for 6 hours.

  • Upon completion, quench the reaction with water.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product (88% yield for the ethyl ester).[3]

Route 4: Fischer Esterification

This is a standard and widely applicable method for the conversion of a carboxylic acid to its corresponding methyl ester.

General Procedure:

  • Dissolve the benzofuran-5-carboxylic acid derivative in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the methyl ester.[4]

Synthetic Pathway Diagrams

The logical flow and relationship between the different synthetic strategies are visualized below.

Synthetic_Routes cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Pd-Catalyzed Cyclization cluster_route3 Route 3: Oxidative Cyclization cluster_route4 Route 4: Esterification A1 Precursor Compound 47 B1 This compound A1->B1 Amberlyst-15 Toluene, Reflux A2 Alkynyl Haloarene B2 Benzofuran Derivative A2->B2 Pd(0) catalyst A3 Hydroquinone + β-ketoester B3 5-Hydroxybenzofuran (Precursor) A3->B3 PIDA, ZnI2 C3 This compound B3->C3 Methylation & Esterification A4 Benzofuran-5-carboxylic acid B4 This compound A4->B4 Methanol, H+

Caption: Overview of synthetic strategies to this compound.

The provided diagram illustrates four distinct synthetic pathways. Route 1 showcases a direct cyclization approach. Route 2 highlights a modern palladium-catalyzed method. Route 3 presents a multi-step synthesis starting from hydroquinones, and Route 4 details the final esterification step, which can be a common concluding step for several synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Methyl Benzofuran-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of methyl benzofuran-5-carboxylate, a crucial procedure for maintaining laboratory safety and environmental compliance. Adherence to these guidelines is vital for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

Key Hazard Information:

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Respiratory IrritationH335May cause respiratory irritation[2]
FlammabilityH227Combustible liquid

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection. [1][2]

  • In case of eye contact, follow the P305+P351+P338 protocol: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Step-by-Step Disposal Protocol

This compound and its empty containers must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be discarded in the regular trash or poured down the drain.[2][3]

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, compatible, and properly sealed waste container.

  • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the full chemical name: "this compound."

2. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[3]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[4]

3. Disposal Request:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Complete all required waste disposal forms with accurate information regarding the composition of the waste.

4. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must also be treated as hazardous waste unless they are properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [3]

  • After proper decontamination, deface or remove the original label before disposing of the container according to your institution's guidelines.

Disposal Decision Workflow

The following diagram outlines the mandatory decision-making process for the disposal of this compound.

start Start: this compound Waste Generated assess_hazard Assess Hazard Information start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes (Harmful, Irritant, Combustible) collect Collect in a labeled, compatible container hazardous_waste->collect store Store in a designated, ventilated, and contained area collect->store dispose Arrange for disposal via EHS or a licensed contractor store->dispose end End: Proper Disposal dispose->end

Caption: Disposal workflow for this compound.

Experimental Protocols

The standard and required procedure for the disposal of this compound does not involve neutralization or other chemical treatment by laboratory personnel. The accepted protocol is the collection and transfer of the hazardous waste to a designated and licensed facility for proper disposal.[5][6] Any deviation from this protocol must be approved by and conducted under the strict supervision of your institution's EHS department.

References

Safeguarding Your Research: A Guide to Handling Methyl Benzofuran-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl benzofuran-5-carboxylate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to protect against potential hazards. The following table summarizes the recommended equipment.

Protection Type Specific Equipment Standard Details
Eye and Face Protection Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166Must be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-resistant gloves (Nitrile recommended)Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Avoid latex gloves due to potential for degradation.
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn over personal clothing. For larger quantities or splash risks, a chemical-resistant apron is advised.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if working outside a fume hood, if ventilation is inadequate, or if experiencing respiratory irritation.

Experimental Protocols: Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent contamination.

Donning (Putting On) PPE:

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a fit check to ensure a proper seal.

  • Eye/Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Lab Coat/Apron: Unfasten and remove your lab coat, folding the contaminated outside inwards.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Used Gloves and Disposable PPE: Dispose of in a designated hazardous waste container.[1][2][3]

  • Contaminated Lab Coats: If reusable, place in a designated, labeled bag for laundering by a specialized service. Do not take contaminated lab coats home.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container.[1][2] Do not pour down the drain.[1]

Visualizing Safety Workflows

To further clarify the procedural logic for handling this compound, the following diagrams illustrate key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Methyl benzofuran-5-carboxylate assess_splash Potential for splash or spray? start->assess_splash assess_ventilation Adequate ventilation? (e.g., fume hood) start->assess_ventilation hand_protection Wear Nitrile Gloves start->hand_protection body_protection Wear Lab Coat start->body_protection eye_protection Wear Safety Goggles assess_splash->eye_protection No face_shield Wear Face Shield over Goggles assess_splash->face_shield Yes respiratory_protection Use Respirator assess_ventilation->respiratory_protection No proceed Proceed with Experiment assess_ventilation->proceed Yes eye_protection->proceed face_shield->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

PPE_Disposal_Workflow cluster_disposal Disposal Actions start Completion of Work with this compound remove_gloves Remove Gloves (Inside-out Technique) start->remove_gloves dispose_gloves Dispose in Hazardous Waste Container remove_gloves->dispose_gloves remove_coat Remove Lab Coat (Fold Inward) launder_coat Place in Designated Laundry Bag remove_coat->launder_coat remove_eye_protection Remove Eye/Face Protection clean_eye_protection Clean and Store Reusable Eyewear remove_eye_protection->clean_eye_protection wash_hands Wash Hands Thoroughly end End wash_hands->end dispose_gloves->remove_coat launder_coat->remove_eye_protection clean_eye_protection->wash_hands

Caption: Step-by-step PPE doffing and disposal procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.